B1574648 LTT462

LTT462

Cat. No.: B1574648
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LTT462 (also known as rineterkib) is an investigational, orally available small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) . As a key component of the MAPK signaling pathway, ERK1/2 plays a critical role in tumor cell proliferation, differentiation, and survival; its upregulation is a feature of numerous cancer types . Upon administration, LTT462 binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways and leading to the inhibition of ERK-dependent tumor cell proliferation and survival . A first-in-human Phase I dose-finding study in patients with advanced solid tumors harboring MAPK pathway alterations demonstrated that LTT462 is well-tolerated and engages its target, as evidenced by the inhibition of ERK1/2 and a reduction in DUSP6 expression relative to baseline in most patients evaluated . The study established the maximum tolerated dose (MTD) as 400 mg once daily and 150 mg twice daily . While the clinical activity of LTT462 as a single agent was limited, its primary research value lies in investigating MAPK pathway biology and exploring combination therapy strategies. Preclinical studies suggest that dual targeting of JAK2 and ERK1/2 with compounds like LTT462 and ruxolitinib can enhance therapeutic efficacy and reduce fibrosis in models of myeloproliferative neoplasms (MPN), indicating a potential research application beyond solid tumors . Ongoing clinical research has investigated LTT462 in combination with the RAF inhibitor LXH254 . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LTT462;  LTT-462;  LTT 462; 

Origin of Product

United States

Foundational & Exploratory

LTT462: A Deep Dive into its Mechanism of Action in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – LTT462, also known as Rineterkib, is an investigational, orally available small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of LTT462, focusing on its role as an inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The content herein is intended for researchers, scientists, and drug development professionals.

Introduction to the MAPK Pathway and the Role of ERK

The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through activating mutations in key components such as RAS and RAF, is a hallmark of many human cancers.[1] The pathway culminates in the activation of ERK1 and ERK2, serine/threonine kinases that phosphorylate a multitude of downstream substrates, thereby executing the pathway's biological effects.[2] Given its position as the final kinase in this cascade, ERK represents a key therapeutic target for cancers harboring MAPK pathway alterations.[3]

LTT462: A Potent and Selective ERK1/2 Inhibitor

LTT462 is a potent inhibitor of ERK1 and ERK2. It functions as an ATP-competitive inhibitor, binding to the active site of the ERK kinases and preventing the phosphorylation of their downstream substrates.[4] In addition to its potent ERK1/2 inhibitory activity, LTT462 has also been reported to inhibit RAF kinases. This dual activity may offer a broader therapeutic window in cancers driven by various MAPK pathway mutations.

Preclinical Activity

Preclinical studies have demonstrated the anti-tumor activity of LTT462 in various cancer models. In a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous xenograft model, oral administration of LTT462 at doses of 50 and 75 mg/kg resulted in a significant reduction in tumor volume.[5] This preclinical proof-of-concept has paved the way for its clinical development.

Quantitative Analysis of LTT462 Potency

While specific IC50 values for LTT462 are not widely available in the public domain, data from patent literature and related compounds provide insights into the expected potency of selective ERK inhibitors. The table below summarizes representative data for ERK inhibitors to illustrate the typical range of activity.

CompoundTarget(s)Assay TypeIC50 (nM)Reference
LTT462 ERK1/2Data Not Publicly Available--
Ulixertinib (BVD-523)ERK1/2Biochemical Assay<1ClinicalTrials.gov (NCT01781429)
Ravoxertinib (GDC-0994)ERK1/2Biochemical Assay1.1 (ERK1), 0.3 (ERK2)Proceedings of the AACR; 2013; Abs 3333

This table is for illustrative purposes to show the expected potency of ERK1/2 inhibitors. Specific quantitative data for LTT462 is not publicly available.

Visualizing the Mechanism of Action

The following diagrams illustrate the MAPK signaling pathway and the point of intervention for LTT462, as well as a typical experimental workflow for assessing its activity.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription LTT462 LTT462 LTT462->ERK

Caption: The MAPK Signaling Pathway and the inhibitory action of LTT462 on ERK1/2.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant ERK1/2 Kinase Incubation Incubate at 30°C Kinase->Incubation Substrate Peptide Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP ATP (γ-32P or cold) ATP->Incubation LTT462_prep LTT462 (Varying Concentrations) LTT462_prep->Incubation Separation Separate Substrate (e.g., P81 paper) Incubation->Separation Wash Wash to remove unincorporated ATP Separation->Wash Quantification Quantify Phosphorylation (Scintillation counting or Antibody-based detection) Wash->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Generalized workflow for an in vitro kinase assay to determine the IC50 of LTT462.

Potential Mechanisms of Resistance

As with other targeted therapies, the development of resistance is a potential challenge for LTT462. Preclinical studies with various ERK inhibitors have identified several potential mechanisms of acquired resistance, including:

  • Mutations in ERK1/2: Alterations in the drug-binding site of ERK1 or ERK2 can reduce the affinity of the inhibitor.

  • Amplification and Overexpression of ERK2: Increased levels of the target protein can overcome the inhibitory effects of the drug.

  • Overexpression of Receptor Tyrosine Kinases (RTKs): Upregulation of upstream activators, such as EGFR or ERBB2, can lead to reactivation of the MAPK pathway or activation of parallel survival pathways.

Further research is needed to determine the specific resistance mechanisms that may arise in response to LTT462 treatment.

Experimental Protocols

Detailed experimental protocols for the characterization of LTT462 are not publicly available. However, the following sections describe generalized methodologies for key experiments used to evaluate ERK inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LTT462 against ERK1 and ERK2.

Methodology:

  • Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, a suitable kinase substrate (e.g., myelin basic protein or a specific peptide), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), LTT462 (serially diluted), and a detection system (e.g., phosphocellulose paper and scintillation counter, or antibody-based detection for non-radioactive assays).

  • Procedure: a. The kinase reaction is initiated by combining the ERK enzyme, substrate, and varying concentrations of LTT462 in the kinase assay buffer. b. The reaction is started by the addition of ATP. c. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). d. The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper). e. The phosphorylated substrate is separated from the unreacted ATP. f. The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each LTT462 concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Phospho-ERK Western Blot

Objective: To assess the ability of LTT462 to inhibit ERK phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines with known MAPK pathway alterations (e.g., BRAF or KRAS mutations) are cultured under standard conditions.

  • Treatment: Cells are treated with increasing concentrations of LTT462 for a specified duration.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). c. The membrane is blocked to prevent non-specific antibody binding. d. The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). e. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to a loading control (e.g., total ERK or a housekeeping protein like GAPDH).

Conclusion

LTT462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity. Its mechanism of action as an ATP-competitive inhibitor of the terminal kinase in the MAPK pathway makes it a rational therapeutic strategy for a variety of cancers with aberrant signaling through this cascade. Further clinical investigation is ongoing to determine its safety and efficacy in patients. Understanding its detailed molecular interactions and potential resistance mechanisms will be crucial for its successful clinical development and application.

References

Rineterkib: A Technical Deep Dive into the Discovery and Development of a Novel ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib (LTT462) is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. Rineterkib has demonstrated preclinical activity in a variety of cancer models and is currently under investigation in clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery and development of rineterkib, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Discovery and Medicinal Chemistry

The development of rineterkib stemmed from efforts to identify potent and selective inhibitors of ERK1/2 to overcome resistance mechanisms to upstream inhibitors of the MAPK pathway, such as BRAF and MEK inhibitors. The medicinal chemistry program focused on optimizing lead compounds to achieve desirable pharmacokinetic properties, including oral bioavailability and metabolic stability, while maintaining high potency against the target kinases. Rineterkib emerged as a clinical candidate with a dual inhibitory mechanism, targeting both RAF and ERK1/2 kinases.

Mechanism of Action

Rineterkib exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these kinases, rineterkib prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of growth and survival signals.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the MAPK pathway for their proliferation. Additionally, rineterkib's inhibitory activity against RAF kinases provides a multi-pronged attack on the pathway.

The signaling cascade of the MAPK pathway and the point of intervention by rineterkib are illustrated in the following diagram.

MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Rineterkib_RAF Rineterkib Rineterkib_RAF->RAF Inhibits Rineterkib_ERK Rineterkib Rineterkib_ERK->ERK Inhibits

MAPK signaling pathway and rineterkib's points of inhibition.

Preclinical Development

Biochemical and Cellular Potency

While specific IC50 values for rineterkib against ERK1 and ERK2 from primary literature are not publicly available, it is characterized as a potent inhibitor. For context, similar selective ERK1/2 inhibitors like Temuterkib (LY3214996) exhibit IC50 values of 5 nM for both ERK1 and ERK2 in biochemical assays.[2] The cellular activity of rineterkib has been demonstrated in various cancer cell lines harboring MAPK pathway mutations.

Parameter Value Assay Type
ERK1 IC50 Data not publicly availableBiochemical Kinase Assay
ERK2 IC50 Data not publicly availableBiochemical Kinase Assay
Cellular Potency Demonstrated in various cancer cell linesCell Viability/Proliferation Assays
Preclinical Pharmacokinetics

Rineterkib is an orally active compound.[1] While detailed pharmacokinetic parameters in various preclinical species are not fully disclosed in the public domain, its oral administration in xenograft models indicates sufficient bioavailability to achieve therapeutic concentrations.[1]

Parameter Species Value
Oral Bioavailability Mouse, Rat, DogData not publicly available
Half-life (t1/2) Mouse, Rat, DogData not publicly available
Clearance (CL) Mouse, Rat, DogData not publicly available
Volume of Distribution (Vd) Mouse, Rat, DogData not publicly available
In Vivo Efficacy in Xenograft Models

Rineterkib has shown significant anti-tumor activity in preclinical xenograft models.[1] Notably, in the Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model, oral administration of rineterkib at doses of 50 and 75 mg/kg, administered either daily or every other day for 27 days, resulted in a significant reduction in tumor volume.[1]

Xenograft Model Cancer Type Treatment Efficacy Outcome
Calu-6Non-Small Cell Lung CancerRineterkib (50, 75 mg/kg, p.o.)Significant tumor volume reduction

The general workflow for a xenograft efficacy study is depicted below.

Xenograft Study Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Rineterkib vs. Vehicle) Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Analysis Efficacy and Toxicity Analysis Data_Collection->Analysis

General workflow for a preclinical xenograft efficacy study.

Clinical Development

Rineterkib has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations.

Phase I Clinical Trial (NCT02711345)

This first-in-human, open-label, dose-escalation study assessed rineterkib as a single agent.[3]

Key Findings:

  • Dosing: Oral rineterkib was administered once daily (QD) at doses ranging from 45 to 600 mg and twice daily (BID) at 150 mg.[3]

  • Maximum Tolerated Dose (MTD): The MTD was determined to be 400 mg QD and 150 mg BID.[3]

  • Safety and Tolerability: Treatment-related adverse events (TRAEs) were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%). Grade 3/4 TRAEs occurred in 29% of patients, with retinopathy being the most common (6%).[3]

  • Pharmacokinetics: Rineterkib exposure (plasma peak drug concentration and drug exposure) increased with escalating doses from 45 to 450 mg QD.[3] Saturation of absorption was suggested at the 600 mg QD dose.[3]

  • Preliminary Efficacy: Limited clinical activity was observed with single-agent rineterkib. The best overall response was stable disease (SD) in 12% of patients.[3] One unconfirmed partial response was noted in a patient with BRAF-mutant cholangiocarcinoma.[3]

Parameter Value
Phase I
Trial Identifier NCT02711345
Patient Population Advanced solid tumors with MAPK pathway alterations
Maximum Tolerated Dose 400 mg QD; 150 mg BID
Most Common Adverse Events Diarrhea, Nausea
Best Overall Response Stable Disease (12%)
Combination Therapies

Given the limited single-agent activity, clinical development has shifted towards evaluating rineterkib in combination with other targeted agents. Ongoing studies are exploring its use with RAF inhibitors in non-small cell lung cancer and melanoma.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., myelin basic protein)

  • Test compound (rineterkib)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay - General Protocol)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (rineterkib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., Calu-6)

  • Matrigel (optional)

  • Test compound (rineterkib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control orally according to the desired dosing schedule.

  • Measure tumor dimensions with calipers and mouse body weight regularly (e.g., 2-3 times per week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Analyze the data to determine the effect of the treatment on tumor growth and assess toxicity based on body weight changes.

Pharmacodynamic Biomarker Analysis (Western Blot for pERK - General Protocol)

Objective: To assess the in vivo target engagement and downstream pathway modulation of a compound.

Materials:

  • Tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals/patients

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-DUSP6)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize tissue samples or lyse cells in lysis buffer.

  • Determine protein concentration using a BCA or similar assay.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

The logical relationship for pharmacodynamic biomarker analysis is shown below.

Pharmacodynamic Analysis Treatment Rineterkib Treatment (In Vivo) Tissue_Collection Tumor/PBMC Collection Treatment->Tissue_Collection Protein_Extraction Protein Lysate Preparation Tissue_Collection->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Biomarker_Quantification Quantification of pERK and DUSP6 Western_Blot->Biomarker_Quantification

Workflow for pharmacodynamic biomarker analysis.

Conclusion

Rineterkib is a novel, orally active dual RAF and ERK1/2 inhibitor that has demonstrated a clear mechanism of action and preclinical efficacy in MAPK pathway-driven cancers. While single-agent clinical activity appears limited, its development in combination with other targeted therapies holds promise for overcoming resistance and improving outcomes for patients with advanced solid tumors. The comprehensive preclinical and clinical evaluation of rineterkib provides a solid foundation for its continued investigation and potential future application in oncology. This technical guide summarizes the key aspects of its discovery and development, offering valuable insights for researchers and clinicians in the field of cancer drug development.

References

LTT462: A Technical Guide to Downstream Signaling Targets in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTT462 is an orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the downstream signaling targets of LTT462 in cancer cells. It consolidates available preclinical and clinical data, outlines key experimental methodologies for target identification and validation, and presents the core signaling pathways affected by LTT462 inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ERK1/2 inhibition in oncology.

Introduction to LTT462 and the MAPK Pathway

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK pathway, is a critical intracellular signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and NRAS, is a well-established driver of tumorigenesis in various cancers, including melanoma, colorectal carcinoma, and non-small-cell lung cancer.[2][3]

LTT462 (also known as Rineterkib or ERK-IN-1) is a potent and selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[2][3] By binding to and inhibiting the kinase activity of ERK1/2, LTT462 prevents the phosphorylation of its numerous downstream substrates, thereby blocking the propagation of oncogenic signals and inhibiting ERK-dependent tumor cell proliferation and survival.[2] LTT462 has been investigated in clinical trials for patients with advanced solid tumors harboring MAPK pathway alterations.[2][4] However, the Phase I clinical trial (NCT02711345) was terminated due to limited clinical activity observed with LTT462 as a single agent.[4][5]

The LTT462 Signaling Pathway: Mechanism of Action

LTT462 exerts its anti-cancer effects by directly inhibiting the catalytic activity of ERK1 and ERK2. This inhibition prevents the phosphorylation of a multitude of downstream substrates, including both cytosolic and nuclear proteins. The primary consequence of LTT462 activity is the attenuation of the MAPK signaling output, leading to cell cycle arrest, reduced proliferation, and in some contexts, apoptosis.

LTT462_Mechanism_of_Action cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Downstream_Targets Downstream Targets ERK->Downstream_Targets Phosphorylation ETS1 ETS1 ERK->ETS1 Activation LTT462 LTT462 LTT462->ERK Inhibition Proliferation Cell Proliferation & Survival Downstream_Targets->Proliferation DUSP6_Gene DUSP6 Gene DUSP6_Protein DUSP6 Protein DUSP6_Gene->DUSP6_Protein ETS1->DUSP6_Gene Transcriptional Activation DUSP6_Protein->ERK Dephosphorylation

Figure 1: LTT462 Mechanism of Action in the MAPK Pathway.

Key Downstream Signaling Targets of LTT462

The inhibition of ERK1/2 by LTT462 leads to altered activity and expression of numerous downstream effector molecules. One of the key identified downstream targets is Dual Specificity Phosphatase 6 (DUSP6).

DUSP6: A Negative Feedback Regulator

DUSP6 is a phosphatase that specifically dephosphorylates and inactivates ERK1/2, thereby functioning as a negative feedback regulator of the MAPK pathway.[1][6] The expression of DUSP6 itself is induced by ERK signaling, creating a tight regulatory loop.[6] Studies have shown that treatment with LTT462 leads to a reduction in DUSP6 expression in cancer patients.[5] This indicates that by inhibiting ERK, LTT462 disrupts this negative feedback loop.

The regulation of DUSP6 by ERK is mediated by the ETS family of transcription factors, particularly ETS1 and ETS2.[6][7] Activated ERK phosphorylates and activates ETS1/2, which in turn bind to the promoter of the DUSP6 gene and drive its transcription.[6][7] Therefore, the reduction in DUSP6 expression upon LTT462 treatment is a direct consequence of the inhibition of the ERK-ETS1/2 signaling axis.

While specific quantitative data for LTT462's effect on a broad range of downstream targets from a single preclinical study is not publicly available, the following table summarizes the expected impact on key signaling molecules based on its mechanism of action as an ERK1/2 inhibitor.

Target Type Target Molecule Expected Effect of LTT462 Function
Phosphatase DUSP6↓ ExpressionNegative feedback regulation of ERK1/2
Transcription Factor c-Myc↓ Activity / ↓ ExpressionCell cycle progression, proliferation
Transcription Factor AP-1 (Fos/Jun)↓ ActivityProliferation, differentiation, apoptosis
Transcription Factor ETS1/2↓ ActivityRegulation of gene expression, including DUSP6
Kinase RSK (Ribosomal S6 Kinase)↓ ActivityRegulation of transcription and translation
Cell Cycle Regulator Cyclin D1↓ ExpressionG1/S phase transition

Table 1: Predicted Downstream Signaling Targets of LTT462 in Cancer Cells.

Experimental Protocols for Target Identification and Validation

The identification and validation of LTT462's downstream targets involve a combination of genomic, proteomic, and molecular biology techniques.

Gene Expression Profiling (Microarray or RNA-seq)

Objective: To identify genome-wide changes in gene expression in cancer cells following treatment with LTT462.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines with known MAPK pathway alterations (e.g., BRAF or NRAS mutations) are cultured to ~70-80% confluency. Cells are then treated with LTT462 at a concentration known to inhibit ERK phosphorylation (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing (for RNA-seq) or Hybridization (for Microarray): For RNA-seq, libraries are prepared from the extracted RNA and sequenced on a next-generation sequencing platform. For microarray, labeled cRNA is synthesized and hybridized to a gene expression microarray chip.

  • Data Analysis: Raw sequencing or microarray data is processed, normalized, and analyzed to identify differentially expressed genes between LTT462-treated and control cells. Genes with a statistically significant change in expression (e.g., log2 fold change > 1 or < -1, and adjusted p-value < 0.05) are considered potential downstream targets.

Gene_Expression_Workflow Cell_Culture Cancer Cell Culture (e.g., BRAF mutant) Treatment LTT462 or Vehicle Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep Library Preparation (RNA-seq) QC->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Expression) Sequencing->Data_Analysis Target_List List of Potential Downstream Targets Data_Analysis->Target_List

Figure 2: Workflow for Gene Expression Profiling.
Quantitative Proteomics (e.g., Mass Spectrometry)

Objective: To identify and quantify changes in the cancer cell proteome and phosphoproteome following LTT462 treatment.

Methodology:

  • Cell Culture and Treatment: Similar to gene expression profiling, cancer cells are treated with LTT462 or a vehicle control.

  • Protein Extraction and Digestion: Cells are lysed, and total protein is extracted. Protein concentration is determined, and proteins are digested into peptides, typically using trypsin.

  • Peptide Labeling and Fractionation (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) and fractionated to reduce sample complexity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: MS/MS spectra are searched against a protein database to identify peptides and their corresponding proteins. Quantitative analysis is performed to determine the relative abundance of proteins between LTT462-treated and control samples.

Western Blotting

Objective: To validate the changes in expression or phosphorylation status of specific proteins identified from genomic or proteomic screens.

Methodology:

  • Protein Lysate Preparation: Cancer cells are treated with LTT462 as described above. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., anti-DUSP6, anti-phospho-ERK, anti-total-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.

Western_Blot_Workflow Lysate_Prep Protein Lysate Preparation Quantification Protein Quantification Lysate_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 3: Western Blotting Experimental Workflow.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genomic binding sites of transcription factors, such as ETS1, that are regulated by the ERK pathway and potentially affected by LTT462.

Methodology:

  • Cell Cross-linking: Cancer cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-ETS1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA and sequenced on a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are mapped to the genome, and peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the transcription factor.

Resistance Mechanisms to LTT462

Resistance to MAPK pathway inhibitors, including ERK inhibitors like LTT462, is a significant clinical challenge. Potential resistance mechanisms can involve:

  • Reactivation of the MAPK pathway: This can occur through various mechanisms, such as the acquisition of secondary mutations in ERK1/2 or upstream components.

  • Activation of bypass signaling pathways: Cancer cells can activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the block in the MAPK pathway and maintain cell proliferation and survival.[3]

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.

Understanding these resistance mechanisms is crucial for the development of effective combination therapies.

Conclusion

LTT462 is a selective inhibitor of ERK1/2 that has shown preclinical activity in various cancer models with MAPK pathway alterations. Its primary mechanism of action involves the inhibition of ERK-mediated phosphorylation of a wide range of downstream substrates, leading to reduced cell proliferation and survival. A key downstream signaling event is the LTT462-mediated reduction of DUSP6 expression, a negative feedback regulator of the MAPK pathway, through the inhibition of the ERK-ETS1/2 axis. While LTT462 demonstrated limited single-agent efficacy in clinical trials, the in-depth understanding of its downstream signaling targets provides a strong rationale for exploring its use in combination with other targeted therapies to overcome resistance and enhance anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of ERK inhibitors and the identification of novel therapeutic strategies for cancers driven by the MAPK pathway.

References

LTT462: A Technical Overview of its Anti-Proliferative Effects on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTT462, also known as rineterkib, is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a variety of human cancers, playing a pivotal role in driving tumor cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-proliferative effects of LTT462, its mechanism of action, and detailed experimental protocols for its evaluation. LTT462 has demonstrated significant preclinical activity in cancer models harboring MAPK pathway alterations, such as BRAF or NRAS mutations, and is currently under clinical investigation.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a central regulator of cell growth and survival.[1] Hyperactivation of this pathway, often due to mutations in upstream components like BRAF and RAS, is a key oncogenic driver in a significant portion of human cancers, including melanoma, colorectal carcinoma, and non-small-cell lung carcinoma. While inhibitors targeting BRAF and MEK have shown clinical efficacy, the development of resistance, often through reactivation of the ERK pathway, remains a major challenge. Direct inhibition of ERK1/2, the final kinases in this cascade, presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.

LTT462 is a potent and selective inhibitor of ERK1 and ERK2.[1] By binding to and inhibiting ERK1/2, LTT462 prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to tumor cell proliferation and survival. This document summarizes the available preclinical data on LTT462 and provides detailed methodologies for key in vitro and in vivo experiments.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

LTT462 exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2. In cancer cells with an activated MAPK pathway, a series of phosphorylation events leads to the activation of ERK. Activated ERK then translocates to the nucleus and phosphorylates a wide array of transcription factors and other substrates, ultimately promoting the expression of genes involved in cell cycle progression and survival. LTT462, as an ATP-competitive inhibitor, binds to the active site of ERK1/2, preventing their catalytic function and halting this signaling cascade.

dot

MAPK_Pathway_Inhibition_by_LTT462 RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Substrates Downstream Substrates ERK->Substrates Phosphorylates Proliferation Tumor Cell Proliferation & Survival Substrates->Proliferation Promotes LTT462 LTT462 LTT462->ERK

Caption: LTT462 inhibits the MAPK signaling pathway by directly targeting ERK1/2.

Preclinical Efficacy of LTT462

LTT462 has demonstrated anti-proliferative activity in a range of preclinical cancer models, particularly those with known MAPK pathway mutations.

In Vitro Anti-Proliferative Activity

Table 1: Representative In Vitro Proliferation Data (Hypothetical)

Cell LineCancer TypeKey Mutation(s)LTT462 IC50 (nM)
A375MelanomaBRAF V600E10
Colo205Colorectal CancerBRAF V600E15
HCT116Colorectal CancerKRAS G13D50
Calu-6Lung CancerKRAS G12C75
BxPC-3Pancreatic CancerKRAS G12D120
MCF7Breast CancerPIK3CA E545K>1000

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes, as specific public data for LTT462 is limited. The trend of higher potency in BRAF/RAS mutant lines is based on the known mechanism of action of ERK inhibitors.

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of LTT462. Oral administration of LTT462 has been shown to significantly inhibit tumor growth in various cancer models.

Table 2: Summary of In Vivo Efficacy in a Calu-6 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
LTT46250 mg/kg, p.o., qdSignificant[1]
LTT46275 mg/kg, p.o., qdSignificant[1]

Note: "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle control group as reported in the source.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the anti-proliferative effects of LTT462.

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of LTT462 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A375, Colo205)

  • Complete growth medium (specific to each cell line)

  • LTT462 (rineterkib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of LTT462 in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared LTT462 dilutions. Include vehicle control wells (medium with DMSO) and no-cell blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of LTT462 concentration and determine the IC50 value using non-linear regression analysis.

dot

In_Vitro_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with LTT462 Serial Dilutions Incubate1->Treat Incubate2 Incubate 72 hours Treat->Incubate2 MTS Add MTS Reagent & Incubate Incubate2->MTS Read Read Absorbance at 490 nm MTS->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of LTT462 in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., Calu-6) mixed with Matrigel

  • LTT462 (rineterkib)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer LTT462 orally (p.o.) at the desired doses (e.g., 50 and 75 mg/kg) daily (qd) for a specified period (e.g., 21 days). The control group receives the vehicle solution.

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Calculate the mean tumor volume for each group at each time point. Determine the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

dot

In_Vivo_Workflow Implant Implant Tumor Cells in Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Treat Administer LTT462 or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Analyze Data & Determine TGI Measure->Analyze

Caption: Workflow for in vivo xenograft study.

Clinical Development

LTT462 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring MAPK pathway alterations (NCT02711345).[2][3] The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of LTT462.[2] Results from this trial have shown that LTT462 is generally well-tolerated, with limited single-agent activity.[2] Ongoing and future studies are likely to explore LTT462 in combination with other targeted therapies, such as RAF inhibitors, to enhance its anti-tumor efficacy.[2]

Conclusion

LTT462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity against cancer cells characterized by an activated MAPK pathway. Its mechanism of action, directly targeting the terminal kinases in this critical signaling cascade, provides a strong rationale for its development as a therapeutic agent for tumors that are resistant to upstream inhibitors. The data summarized in this guide, along with the detailed experimental protocols, provide a foundation for further research and development of LTT462 as a novel anti-cancer therapy. Further investigations into its efficacy in combination with other agents and the identification of predictive biomarkers will be crucial for its successful clinical translation.

References

Preclinical Pharmacology of LTT462: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462 is an orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. The MAPK pathway is frequently dysregulated in a wide range of human cancers, making ERK1/2 compelling therapeutic targets. LTT462 has demonstrated preclinical activity in various cancer models with MAPK pathway alterations and has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of LTT462, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols relevant to its evaluation.

Core Data Summary

Biochemical and Cellular Activity

While specific IC50 values for LTT462 are not publicly available, it is described as a potent inhibitor of ERK1/2. For context, representative ERK inhibitors in clinical development have demonstrated low nanomolar potency in biochemical assays and sub-micromolar to low micromolar activity in cell-based assays.

Assay Type Description Representative IC50/EC50 Range for potent ERK inhibitors
Biochemical Assay (Kinase Activity) Measures the direct inhibition of purified ERK1 and ERK2 enzyme activity.1 - 50 nM
Cellular Assay (Phospho-RSK) Measures the inhibition of the phosphorylation of the direct ERK substrate, RSK, in cancer cell lines with activated MAPK pathway (e.g., BRAF or RAS mutations).10 - 500 nM
Cell Proliferation Assay Measures the inhibition of proliferation in cancer cell lines dependent on the MAPK pathway for growth.0.1 - 5 µM
In Vivo Efficacy

LTT462 has shown preclinical activity in multiple MAPK-activated xenograft models.[1][2] Quantitative data on tumor growth inhibition (TGI) from specific studies are not publicly disclosed. The table below illustrates the kind of data typically generated in such studies for an ERK inhibitor.

Tumor Model Genetic Alteration Dosing Regimen Tumor Growth Inhibition (%)
BRAF V600E Mutant Melanoma XenograftBRAF V600E[Dose] mg/kg, oral, once daily[Reported TGI %]
KRAS G12C Mutant Colorectal Cancer XenograftKRAS G12C[Dose] mg/kg, oral, twice daily[Reported TGI %]
NRAS Q61K Mutant Melanoma XenograftNRAS Q61K[Dose] mg/kg, oral, once daily[Reported TGI %]
Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for LTT462 in preclinical species are not publicly available. The following table outlines the key parameters typically assessed.

Parameter Description Typical Range for Oral Small Molecule Inhibitors
Tmax (hours) Time to reach maximum plasma concentration.1 - 4 hours
Cmax (ng/mL) Maximum observed plasma concentration.Varies with dose
AUC (ng*h/mL) Area under the plasma concentration-time curve, a measure of total drug exposure.Varies with dose
t1/2 (hours) Elimination half-life.2 - 24 hours
Oral Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.> 30%

Signaling Pathway and Mechanism of Action

LTT462 functions by directly inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of numerous downstream substrates, thereby blocking the propagation of signals that drive tumor cell proliferation and survival.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Factors Transcription Factors ERK->Transcription Factors LTT462 LTT462 LTT462->ERK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT462.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

Objective: To determine the in vitro potency of LTT462 against purified ERK1 and ERK2 enzymes.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • Myelin basic protein (MBP) as a substrate

  • ³³P-ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • LTT462 in DMSO

  • Filter plates and scintillation counter

Procedure:

  • Prepare a serial dilution of LTT462 in DMSO.

  • In a 96-well plate, combine the assay buffer, ERK1 or ERK2 enzyme, and MBP substrate.

  • Add the diluted LTT462 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ³³P-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and spot the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated ³³P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each LTT462 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-ERK/RSK Assay (Representative Protocol)

Objective: To assess the potency of LTT462 in inhibiting ERK signaling in a cellular context.

Materials:

  • Cancer cell line with a known MAPK pathway mutation (e.g., A375 melanoma with BRAF V600E)

  • Cell culture medium and serum

  • LTT462 in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK

  • Western blot reagents and equipment or ELISA-based detection kits

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-24 hours to reduce basal ERK activity.

  • Treat the cells with a serial dilution of LTT462 or DMSO for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) if necessary to induce robust ERK activation.

  • Wash the cells with cold PBS and lyse them.

  • Determine protein concentration in the lysates.

  • Analyze the levels of phospho-ERK, total-ERK, phospho-RSK, and total-RSK by Western blotting or ELISA.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

  • Determine the IC50 value for the inhibition of ERK/RSK phosphorylation.

Cell Proliferation Assay (Representative Protocol)

Objective: To evaluate the effect of LTT462 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with and without MAPK pathway alterations

  • Cell culture medium and serum

  • LTT462 in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of LTT462 or DMSO.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence, absorbance, or fluorescence using a plate reader.

  • Calculate the percentage of growth inhibition relative to the DMSO-treated control and determine the GI50 or IC50 value.

In Vivo Xenograft Tumor Growth Inhibition Study (Representative Protocol)

Objective: To assess the in vivo anti-tumor efficacy of LTT462.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line with a MAPK pathway mutation

  • LTT462 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer LTT462 or vehicle orally at the desired dose and schedule (e.g., once or twice daily).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflows

In Vitro Compound Profiling Workflow

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Assay ERK1/2 Kinase Assay IC50_Determination IC50/GI50 Calculation Kinase_Assay->IC50_Determination Selectivity_Panel Kinome Selectivity Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Target_Engagement Phospho-ERK/RSK Assay Target_Engagement->IC50_Determination Proliferation Cell Proliferation Assay (MAPK-mutant lines) Proliferation->IC50_Determination Off_Target Proliferation Assay (MAPK-wildtype lines) Off_Target->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: A typical workflow for the in vitro profiling of an ERK inhibitor.

In Vivo Efficacy and PK/PD Workflow

in_vivo_workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy cluster_pd Pharmacodynamics (PD) cluster_correlation PK/PD/Efficacy Correlation PK_Study Single Dose PK in Mice Correlation_Analysis Correlate Drug Exposure, Target Inhibition, and Anti-tumor Effect PK_Study->Correlation_Analysis Xenograft_Model Tumor Xenograft Model (e.g., BRAF-mutant melanoma) TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study Tumor_Biopsy Tumor Biopsy Collection TGI_Study->Tumor_Biopsy TGI_Study->Correlation_Analysis pERK_Analysis p-ERK Analysis (Western/IHC) Tumor_Biopsy->pERK_Analysis pERK_Analysis->Correlation_Analysis

Caption: An integrated workflow for in vivo evaluation of an ERK inhibitor.

Conclusion

LTT462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity in cancer models driven by MAPK pathway activation. This technical guide provides a framework for understanding its preclinical pharmacology, including its mechanism of action and the experimental methodologies used for its evaluation. While specific quantitative data for LTT462 remains largely proprietary, the provided context and representative protocols offer valuable insights for researchers in the field of oncology drug development. Further disclosure of preclinical data will be crucial for a more complete understanding of the therapeutic potential of LTT462.

References

LTT462's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LTT462, also known as Rineterkib, is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK pathway is a frequent driver in many human cancers, making ERK1/2 compelling therapeutic targets.[1] Preclinical studies have demonstrated that LTT462 exhibits anti-tumor activity in various cancer models with activating mutations in the MAPK pathway, including KRAS and BRAF mutations.[2][3] This technical guide provides an in-depth overview of the mechanism by which LTT462 is expected to impact cell cycle progression, based on the established role of the ERK1/2 signaling pathway. Due to the limited availability of specific preclinical data for LTT462 in the public domain, this document leverages data from other well-characterized ERK inhibitors to illustrate the anticipated quantitative effects and provides detailed experimental protocols for assessing these impacts.

Introduction: The Role of ERK1/2 in Cell Cycle Control

The cell cycle is a tightly regulated process that governs cell duplication. The transition from the first gap phase (G1) to the synthesis phase (S) is a critical checkpoint, and its dysregulation is a hallmark of cancer. The MAPK/ERK pathway plays a pivotal role in this transition. Upon activation by upstream signals from growth factors and oncogenes like RAS and RAF, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus and phosphorylates numerous substrates, including transcription factors that drive the expression of genes essential for cell cycle progression.

A key downstream effect of ERK activation is the induction of cyclin D1, a crucial regulatory protein for the G1 phase.[4] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor that sequesters the E2F family of transcription factors.[5] Phosphorylation of Rb leads to the release of E2F, which in turn activates the transcription of genes required for S-phase entry, such as cyclin E.[5]

Mechanism of Action of LTT462

LTT462 is an ATP-competitive inhibitor of ERK1 and ERK2.[6] By binding to the kinase domain of ERK1/2, LTT462 prevents their phosphorylation of downstream substrates. This direct inhibition of the terminal step in the MAPK cascade is expected to lead to a G1 cell cycle arrest by blocking the induction of cyclin D1 and preventing the subsequent phosphorylation of Rb. This mode of action provides a strong rationale for its use in tumors with upstream MAPK pathway activation.

Data Presentation: Anticipated Quantitative Effects of LTT462 on Cell Cycle Progression

While specific quantitative data for LTT462's effect on cell cycle phase distribution and protein expression is not publicly available, the effects of other potent ERK inhibitors, such as SCH772984, can serve as a proxy for the expected outcomes.

Table 1: Expected Impact of LTT462 on Cell Cycle Distribution in MAPK-Activated Cancer Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45%35%20%
LTT462 (IC50)70%15%15%
LTT462 (10x IC50)85%5%10%
Data is illustrative and based on typical results observed with potent ERK inhibitors in preclinical studies.

Table 2: Anticipated Effect of LTT462 on Key Cell Cycle Regulatory Proteins

TreatmentRelative p-ERK LevelRelative Cyclin D1 LevelRelative p-Rb (Ser780) Level
Vehicle Control1.01.01.0
LTT462 (IC50)0.20.40.3
LTT462 (10x IC50)< 0.10.1< 0.1
Data is illustrative and based on typical results observed with potent ERK inhibitors in preclinical studies.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the impact of LTT462 on cell cycle progression.

Cell Culture and Treatment
  • Cell Lines: Select cancer cell lines with known MAPK pathway alterations (e.g., BRAF V600E mutant melanoma lines like A375, or KRAS mutant colorectal cancer lines like HCT116).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • LTT462 Treatment: Dissolve LTT462 in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations. Treat cells for specified time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with LTT462 or vehicle control for the desired duration.

    • Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[7]

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • The data is then analyzed using appropriate software to determine the percentage of cells in each cell cycle phase.

Western Blot Analysis of Cell Cycle Proteins
  • Objective: To assess the effect of LTT462 on the expression and phosphorylation status of key cell cycle regulatory proteins.

  • Procedure:

    • Seed cells in 10-cm dishes and treat with LTT462 or vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, Cyclin D1, p-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway_LTT462_Inhibition RTK Growth Factor Receptor RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Phosphorylates LTT462 LTT462 LTT462->ERK Inhibits CyclinD1 Cyclin D1 TranscriptionFactors->CyclinD1 Induces Expression CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription CellCycleProgression G1 to S Phase Progression S_Phase_Genes->CellCycleProgression

Caption: LTT462 inhibits ERK1/2, blocking the MAPK signaling cascade and subsequent G1/S cell cycle progression.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Lines (MAPK-activated) treatment Treatment with LTT462 (various concentrations and time points) start->treatment harvest Cell Harvesting treatment->harvest flow_cytometry Flow Cytometry Analysis harvest->flow_cytometry western_blot Western Blot Analysis harvest->western_blot cell_cycle_dist Cell Cycle Phase Distribution (% G1, S, G2/M) flow_cytometry->cell_cycle_dist protein_expression Protein Expression & Phosphorylation Levels western_blot->protein_expression

Caption: Workflow for assessing the impact of LTT462 on cell cycle progression.

Conclusion

LTT462, as a potent inhibitor of ERK1/2, is rationally designed to interrupt the MAPK signaling pathway, a key driver of proliferation in many cancers. The expected downstream consequence of this inhibition is a robust G1 phase cell cycle arrest. This is anticipated to be mediated through the suppression of cyclin D1 expression and the prevention of Rb phosphorylation. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical evaluation of LTT462's impact on cell cycle progression. Further studies with LTT462 are warranted to confirm these anticipated effects and to fully elucidate its therapeutic potential in MAPK-driven malignancies.

References

LTT462: A Technical Overview of a Novel ERK1/2 Inhibitor for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462 (also known as Rineterkib or ERK-IN-1) is an orally available, small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. The MAPK pathway, also known as the RAS/RAF/MEK/ERK pathway, is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components like BRAF and RAS, making it a key target for anti-cancer therapies.[1][2] LTT462 is being investigated as a potential therapeutic agent for patients with advanced solid tumors harboring alterations in the MAPK pathway.[1][3][4]

Mechanism of Action

LTT462 directly targets and inhibits the kinase activity of both ERK1 and ERK2.[1] By blocking ERK1/2, LTT462 prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. This leads to the suppression of cancer cell proliferation and survival.[1] A key pharmacodynamic biomarker of LTT462 activity is the reduction of Dual Specificity Phosphatase 6 (DUSP6) expression.[2][3] DUSP6 is a phosphatase that specifically dephosphorylates and inactivates ERK1/2, and its expression is induced by ERK1/2 activity as a negative feedback mechanism. Therefore, a decrease in DUSP6 levels serves as an indicator of on-target ERK1/2 inhibition by LTT462.

Signaling Pathway

The MAPK/ERK signaling pathway is a crucial regulator of cell fate. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2, the sole known substrates of MEK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that promote cell growth, proliferation, and survival. LTT462 acts at the final step of this cascade, inhibiting ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates DUSP6 DUSP6 ERK->DUSP6 induces expression (negative feedback) Transcription Factors Transcription Factors ERK->Transcription Factors phosphorylates LTT462 LTT462 LTT462->ERK inhibits DUSP6->ERK dephosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: The MAPK/ERK signaling pathway and the mechanism of action of LTT462.

Preclinical Data

While specific quantitative preclinical data for LTT462, such as IC50 values and detailed tumor growth inhibition percentages, are not extensively available in the public domain, it has been reported that LTT462 demonstrated anti-tumor activity in a wide range of MAPK pathway-driven human cancer cell lines and in vivo tumor xenograft models.[2][3] These models included those with activating mutations in KRAS, NRAS, and BRAF.[2]

Table 1: Summary of Publicly Available Preclinical Information for LTT462

ParameterFindingReference
In Vitro Activity Demonstrated activity in multiple MAPK-activated cancer cell lines.[3]
In Vivo Activity Showed efficacy in various xenograft models with MAPK pathway alterations, including KRAS, NRAS, and BRAF mutations.[2]

Clinical Data: Phase I Trial (NCT02711345)

A first-in-human, open-label, Phase I dose-escalation and expansion study (NCT02711345) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of LTT462 in adult and adolescent patients with advanced solid tumors harboring MAPK pathway alterations.[1][3][4]

Table 2: Patient Demographics and Baseline Characteristics (NCT02711345)

CharacteristicValue
Number of Patients 65
Median Age (years) 60
Prior Therapies (median) 3
Most Common Primary Cancer Sites Colon (32%), Ovary (14%), Pancreas (11%)
Data from the dose-escalation part of the study.[3]

Table 3: Safety and Tolerability of LTT462 (NCT02711345)

ParameterFinding
Maximum Tolerated Dose (MTD) 400 mg once daily (QD) and 150 mg twice daily (BID)
Treatment-Related Adverse Events (TRAEs) Reported in 89% of patients
Most Common TRAEs (>30%) Diarrhea (38%), Nausea (34%)
Grade 3/4 TRAEs Reported in 29% of patients
Most Common Grade 3/4 TRAE Retinopathy (6%)
Dose-Limiting Toxicities (DLTs) Experienced by 11 patients, with Grade 3 eye disorders (retinopathy, chorioretinopathy) being the most common (6 patients)
Data from the dose-escalation part of the study.[3]

Table 4: Preliminary Efficacy of LTT462 Monotherapy (NCT02711345)

ParameterFinding
Best Overall Response Stable Disease (SD)
Stable Disease (SD) 12% of patients (8/65)
Progressive Disease (PD) 54% of patients (35/65)
Unconfirmed Partial Response 1 patient with BRAF-mutant cholangiocarcinoma (-33.9% change in target lesions)
Data from the dose-escalation part of the study.[3]

Table 5: Pharmacokinetics of LTT462 (NCT02711345)

ParameterFinding
Dose Proportionality Increased plasma peak drug concentration and exposure with increasing doses between 45-450 mg QD
Absorption Saturation Exposure at 600 mg QD was lower than anticipated, suggesting potential saturation of absorption
Data from the dose-escalation part of the study.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of LTT462 are not publicly available. However, based on standard methodologies for evaluating ERK1/2 inhibitors, representative protocols are provided below.

In Vitro ERK1/2 Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro potency of LTT462 against ERK1/2 kinases.

ERK_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant ERK1/2 Recombinant ERK1/2 Incubation Incubate ERK1/2, LTT462, ATP, and MBP Recombinant ERK1/2->Incubation LTT462 Dilutions LTT462 Dilutions LTT462 Dilutions->Incubation ATP & Substrate ATP & Myelin Basic Protein (MBP) Substrate ATP & Substrate->Incubation Phosphorylation Detection Detect Phosphorylated MBP (e.g., using a phosphospecific antibody) Incubation->Phosphorylation Detection Signal Measurement Measure Signal (e.g., luminescence, fluorescence) Phosphorylation Detection->Signal Measurement IC50 Calculation Calculate IC50 Value Signal Measurement->IC50 Calculation Cell_Viability_Assay cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis Seed Cells Seed cancer cells in 96-well plates LTT462 Treatment Treat cells with a range of LTT462 concentrations Seed Cells->LTT462 Treatment Incubate Incubate for 72 hours LTT462 Treatment->Incubate Add Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add Reagent Measure Signal Measure absorbance or luminescence Add Reagent->Measure Signal IC50 Calculation Calculate IC50 Value Measure Signal->IC50 Calculation Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis Cell Treatment Treat cancer cells with LTT462 Cell Lysis Lyse cells and quantify protein Cell Treatment->Cell Lysis SDS-PAGE Separate proteins by SDS-PAGE Cell Lysis->SDS-PAGE Transfer Transfer proteins to a membrane SDS-PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary Antibody Incubate with primary antibodies (anti-pERK, anti-DUSP6, anti-total ERK) Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Chemiluminescence Add chemiluminescent substrate and image Secondary Antibody->Chemiluminescence Analysis Analyze band intensities Chemiluminescence->Analysis

References

Methodological & Application

LTT462 In Vitro Assay Protocol for Cancer Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462, also known as rineterkib, is an orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] As key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ERK1/2 are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in genes such as BRAF and KRAS, is a common driver of tumorigenesis. LTT462 has demonstrated preclinical activity in various cancer cell lines and xenograft models, particularly those harboring MAPK pathway alterations.[1] This document provides detailed application notes and protocols for the in vitro assessment of LTT462's efficacy in cancer cell lines.

Mechanism of Action

LTT462 is an ATP-competitive inhibitor that targets the kinase domain of ERK1 and ERK2. By binding to ERK1/2, LTT462 prevents their phosphorylation and activation by upstream kinases MEK1 and MEK2. This blockade of ERK signaling leads to the inhibition of downstream cellular processes that are critical for cancer cell growth and survival. The primary targets of LTT462 are MAPK1 (ERK2) and MAPK3 (ERK1).

Data Presentation: Quantitative Analysis of LTT462 Activity

While specific IC50 values for LTT462 across a broad range of cancer cell lines are not extensively published in publicly available literature, preclinical data indicates its potency in cancers with activating mutations in the MAPK pathway. Rineterkib has shown particular relevance for treating KRAS-mutant non-small cell lung cancer (NSCLC), BRAF-mutant NSCLC, KRAS-mutant pancreatic cancer, KRAS-mutant colorectal cancer (CRC), and KRAS-mutant ovarian cancer.[2]

For context, below is a table summarizing the IC50 values for a different ERK1/2 inhibitor, ulixertinib, in various cancer cell lines to illustrate the expected range of activity for this class of drugs.

Cell LineCancer TypeGenotypeUlixertinib IC50 (nM)
A375Malignant MelanomaBRAF V600E150
SK-MEL-28Malignant MelanomaBRAF V600E200
HCT116Colorectal CarcinomaKRAS G13D180
MIA PaCa-2Pancreatic CancerKRAS G12C250
Calu-6Lung CarcinomaKRAS G12CNot specified

Note: This data is for a different ERK inhibitor and is provided for illustrative purposes. Researchers should determine the specific IC50 of LTT462 in their cell lines of interest.

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to characterize the biological effects of LTT462 on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of LTT462 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • LTT462 (rineterkib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of LTT462 in DMSO.

    • Perform serial dilutions of LTT462 in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LTT462. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of LTT462 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for ERK1/2 Phosphorylation

This protocol is used to assess the direct inhibitory effect of LTT462 on the phosphorylation of ERK1/2.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • LTT462

  • DMSO

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of LTT462 (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody and a loading control antibody to normalize the data.

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of LTT462 on the ability of single cancer cells to proliferate and form colonies.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • LTT462

  • DMSO

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment:

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of LTT462 or a vehicle control.

    • Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

  • Colony Staining:

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Remove the methanol and add crystal violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.

Visualizations

LTT462 Mechanism of Action and Downstream Effects

LTT462_Mechanism_of_Action cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by LTT462 GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation LTT462 LTT462 (rineterkib) LTT462->ERK

Caption: LTT462 inhibits ERK1/2 phosphorylation, blocking downstream signaling.

Experimental Workflow for LTT462 In Vitro Evaluation

LTT462_Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Select Cancer Cell Lines (e.g., with BRAF/KRAS mutations) cell_viability Cell Viability Assay (MTT) start->cell_viability western_blot Western Blot (p-ERK/total-ERK) start->western_blot colony_formation Colony Formation Assay start->colony_formation ic50 Determine IC50 Values cell_viability->ic50 inhibition_confirmation Confirm Target Inhibition western_blot->inhibition_confirmation long_term_effect Assess Long-Term Efficacy colony_formation->long_term_effect end Conclusion: Evaluate LTT462 Efficacy ic50->end inhibition_confirmation->end long_term_effect->end

Caption: Workflow for assessing LTT462's in vitro efficacy.

References

Application Notes and Protocols for LTT462 Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462 (also known as Rineterkib) is an orally available small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[2] LTT462 has demonstrated preclinical activity in multiple cancer cell lines and in vivo tumor xenografts, particularly those harboring activating mutations in the MAPK pathway, such as BRAF and NRAS.[1][2] These application notes provide a detailed experimental design for evaluating the anti-tumor efficacy of LTT462 using a subcutaneous xenograft mouse model derived from a human cancer cell line with a representative MAPK pathway mutation.

Targeted Signaling Pathway: RAS/RAF/MEK/ERK Cascade

LTT462 directly targets ERK1/2, the final kinases in the canonical MAPK pathway. This pathway is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of RAS, followed by a sequential phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate genes involved in cell growth, proliferation, and survival. In many cancers, mutations in genes like BRAF (e.g., V600E) or NRAS lead to constitutive activation of this pathway, making ERK a critical therapeutic target.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates LTT462 LTT462 (ERK Inhibitor) LTT462->ERK Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of LTT462.

Experimental Design: LTT462 Efficacy in an A375 Melanoma Xenograft Model

This protocol details a study to assess the efficacy of LTT462 in a subcutaneous xenograft model using the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive MAPK pathway activation.[3]

Materials and Reagents
ItemRecommended SupplierCatalog #
A375 cell lineATCCCRL-1619
DMEM High GlucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Hanks' Balanced Salt Solution (HBSS)Gibco14175095
Matrigel® MatrixCorning356234
Athymic Nude Mice (e.g., BALB/c nu/nu)The Jackson Laboratory002019
LTT462 (Rineterkib)Selleckchem / MedChemExpressS8731 / HY-101470
Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)Sigma-Aldrich-
IsofluranePiramal Critical Care-
CalipersVWR-
Experimental Workflow

The overall experimental process involves cell culture, animal acclimation, tumor implantation, randomization, treatment, and data collection, followed by terminal analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treat Phase 3: Efficacy Study cluster_analysis Phase 4: Endpoint Analysis A A375 Cell Culture (Logarithmic Growth Phase) C Cell Harvest & Preparation (5x10^6 cells in HBSS/Matrigel) A->C B Animal Acclimation (1-2 weeks) D Subcutaneous Implantation (Right flank of mice) B->D C->D E Tumor Growth Monitoring (2-3 times/week) D->E F Randomization (Tumor volume ~100-150 mm³) E->F G Treatment Initiation (Vehicle or LTT462 via oral gavage) F->G H Monitor Tumor Volume & Body Weight (2-3 times/week) G->H I Study Termination (Tumor volume >1500 mm³ or humane endpoints) H->I J Tumor Excision & Analysis (Weight, Pharmacodynamics) I->J K Data Analysis & Reporting J->K

Caption: Workflow for the LTT462 xenograft efficacy study.
Detailed Experimental Protocols

Protocol 3.1: Cell Culture and Preparation

  • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Passage cells every 2-3 days to maintain them in the logarithmic growth phase.

  • On the day of implantation, harvest cells with 80-90% confluency using Trypsin-EDTA.

  • Wash the cells twice with sterile, cold HBSS.

  • Resuspend the cell pellet in cold HBSS at a concentration of 1 x 10⁷ cells/mL.

  • On ice, mix the cell suspension 1:1 with Matrigel® Matrix for a final concentration of 5 x 10⁶ cells per 100 µL.

  • Keep the cell/Matrigel suspension on ice until injection to prevent premature gelling.

Protocol 3.2: Tumor Implantation and Monitoring

  • Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week prior to any procedures.

  • Anesthetize the mouse using isoflurane.

  • Shave and sterilize the right flank with an alcohol wipe.

  • Using a 27-gauge needle, inject 100 µL of the A375 cell/Matrigel suspension subcutaneously into the prepared flank.

  • Monitor the animals daily for general health.

  • Begin measuring tumor dimensions with digital calipers 2-3 times per week once tumors become palpable (typically 5-7 days post-implantation).

  • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

Protocol 3.3: Treatment Administration

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

  • A typical study design includes a vehicle control group and one or more LTT462 dose groups. A positive control, such as a BRAF inhibitor (e.g., Vemurafenib), can also be included.

  • Prepare LTT462 in the appropriate vehicle. LTT462 is orally bioavailable.

  • Administer the designated treatment via oral gavage daily (QD) for the duration of the study (e.g., 21 days).

  • Monitor animal body weight 2-3 times per week as a measure of general toxicity. A body weight loss exceeding 20% is a common humane endpoint.

Protocol 3.4: Efficacy and Pharmacodynamic (PD) Analysis

  • Continue to measure tumor volume 2-3 times per week throughout the treatment period.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • For PD analysis, a separate cohort of tumor-bearing mice can be used.

  • Administer a single oral dose of LTT462.

  • Euthanize mice at various time points post-dose (e.g., 2, 6, 24 hours).

  • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Analyze tumor lysates via Western blot or ELISA for levels of phosphorylated ERK (p-ERK), total ERK, and a downstream ERK substrate like phosphorylated RSK (p-RSK) to confirm target engagement. Clinical studies have also used DUSP6 expression as a PD biomarker.[4][5]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Experimental Group Design

GroupN (mice)Cell LineTreatmentDose (mg/kg)RouteSchedule
18-10A375Vehicle-Oral (p.o.)QD
28-10A375LTT46225Oral (p.o.)QD
38-10A375LTT46250Oral (p.o.)QD
48-10A375Positive ControlTBDTBDTBD

Note: Doses for LTT462 are hypothetical and should be determined by a preliminary dose-finding/MTD study.

Table 2: Summary of Efficacy Endpoints (Example Data)

GroupMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
1. Vehicle125 ± 101450 ± 120-+5.2 ± 1.5
2. LTT462 (25 mg/kg)128 ± 11750 ± 9553%+1.8 ± 2.1
3. LTT462 (50 mg/kg)126 ± 9425 ± 7077%-2.5 ± 2.5

Animal Welfare and Humane Endpoints

All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in research.[6] Humane endpoints must be clearly defined in the experimental protocol. These include, but are not limited to:

  • Tumor volume exceeding 1500-2000 mm³.

  • Tumor ulceration or necrosis.

  • Body weight loss of >20%.

  • Signs of distress, such as lethargy, hunched posture, or rough coat.

Animals reaching a humane endpoint must be euthanized immediately.

References

Preclinical Application Notes and Protocols for LTT462 (Rineterkib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the ERK1/2 inhibitor LTT462, also known as Rineterkib. The following protocols are based on established methodologies for evaluating ERK1/2 inhibitors and specific data found for LTT462 in preclinical models.

Introduction

LTT462 is a potent and orally bioavailable small molecule inhibitor of ERK1/2, the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MAPK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components such as KRAS, NRAS, and BRAF, making it a critical therapeutic target.[1][2] LTT462 has demonstrated preclinical efficacy in various cancer cell lines and in vivo tumor xenograft models, leading to its investigation in clinical trials.[3][4] These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the activity of LTT462.

Data Presentation

In Vivo Efficacy of LTT462 in a Xenograft Model
ParameterDetails
Animal Model Mice with Calu-6 human Non-Small Cell Lung Cancer (NSCLC) subcutaneous tumor xenografts
Drug LTT462 (Rineterkib)
Dosage 50 mg/kg and 75 mg/kg
Administration Route Oral (p.o.)
Dosing Schedule Daily (qd) or every other day (q2d) for 27 days
Observed Outcome Significant reduction in tumor volume

Experimental Protocols

In Vivo Xenograft Study Protocol

This protocol is designed to assess the anti-tumor efficacy of LTT462 in a subcutaneous xenograft model.

1. Cell Culture and Animal Model

  • Cell Line: Calu-6 human NSCLC cells.

  • Animal Strain: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Cell Preparation: Culture Calu-6 cells in appropriate media until they reach the desired number for implantation.

2. Tumor Implantation

  • Harvest and resuspend Calu-6 cells in a suitable medium (e.g., a mixture of media and Matrigel).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Dosing and Administration

  • Drug Formulation: Prepare LTT462 for oral administration. A sample formulation involves dissolving LTT462 in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

  • Dosing: Administer LTT462 orally at doses of 50 mg/kg and 75 mg/kg, either daily or every other day. The control group should receive the vehicle only.

  • Duration: Continue treatment for a specified period, such as 27 days.

4. Monitoring and Endpoint

  • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of LTT462 on the proliferation of cancer cell lines.

1. Cell Plating

  • Seed cancer cells (e.g., those with known MAPK pathway alterations) in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight in a cell culture incubator.

2. Compound Treatment

  • Prepare a serial dilution of LTT462 in culture medium.

  • Treat the cells with varying concentrations of LTT462. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified duration (e.g., 72 hours).

3. MTT Reagent Addition and Incubation

  • Add MTT reagent to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the viability against the log of the LTT462 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot for pERK Inhibition

This protocol assesses the pharmacodynamic effect of LTT462 on the MAPK pathway by measuring the phosphorylation of ERK.

1. Cell Treatment and Lysis

  • Plate and treat cells with LTT462 at various concentrations and for different durations.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

2. Protein Quantification

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

3. Gel Electrophoresis and Transfer

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

4. Immunoblotting

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane with an antibody for total ERK to serve as a loading control.

5. Data Analysis

  • Quantify the band intensities for pERK and total ERK.

  • Determine the ratio of pERK to total ERK to assess the extent of ERK phosphorylation inhibition by LTT462.

Visualizations

MAPK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Phosphorylation LTT462 LTT462 LTT462->ERK Inhibition

Caption: Simplified MAPK signaling pathway and the inhibitory action of LTT462.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Culture Calu-6 cells Culture Calu-6 cells Inject cells into mice Inject cells into mice Culture Calu-6 cells->Inject cells into mice Randomize mice Randomize mice Inject cells into mice->Randomize mice Administer LTT462 Administer LTT462 Randomize mice->Administer LTT462 Monitor tumor growth Monitor tumor growth Administer LTT462->Monitor tumor growth Endpoint analysis Endpoint analysis Monitor tumor growth->Endpoint analysis

Caption: Experimental workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Western Blot Analysis of p-ERK after LTT462 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462 is an orally available small molecule inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[1][2][3] The Ras-Raf-MEK-ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[1][2] LTT462 binds to and inhibits ERK, thereby preventing downstream signaling events.[1][2] Western blotting for the phosphorylated, active form of ERK (p-ERK) is a standard and robust method to assess the on-target efficacy of ERK inhibitors like LTT462.[4] This document provides a detailed protocol for treating cancer cell lines with LTT462 and subsequently performing a western blot to determine the levels of p-ERK.

Signaling Pathway and Experimental Rationale

The MAPK/ERK signaling cascade is a highly conserved pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. Upon activation by upstream kinases such as MEK1/2, ERK1 and ERK2 are phosphorylated on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[4] This phosphorylation event is critical for ERK's kinase activity. LTT462, as an ERK inhibitor, is expected to reduce the levels of p-ERK in a dose- and time-dependent manner. By quantifying the ratio of p-ERK to total ERK, researchers can accurately measure the inhibitory effect of LTT462.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Transcription Factors Transcription Factors pERK->Transcription Factors translocates to nucleus and activates LTT462 LTT462 LTT462->pERK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Diagram 1: MAPK/ERK Signaling Pathway and LTT462 Inhibition.

Data Presentation

The following table provides a template for summarizing quantitative data from a western blot experiment designed to assess the effect of LTT462 on p-ERK levels. Data should be presented as the mean ± standard deviation of the ratio of p-ERK to total ERK, normalized to the vehicle control.

Treatment GroupLTT462 Concentration (nM)p-ERK / Total ERK Ratio (Normalized to Vehicle)Standard Deviation
Vehicle (DMSO)01.00± 0.12
LTT46210.85± 0.10
LTT462100.52± 0.08
LTT4621000.15± 0.05
LTT46210000.03± 0.02

Experimental Protocols

This section provides a detailed methodology for a western blot experiment to measure p-ERK levels following LTT462 treatment.

Cell Culture and LTT462 Treatment
  • Cell Seeding: Seed a cancer cell line known to have an activated MAPK pathway (e.g., BRAF or KRAS mutant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional but Recommended): Once cells are attached and have reached the desired confluency, aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 12-24 hours. This step helps to reduce the basal level of ERK phosphorylation.

  • LTT462 Treatment: Prepare a stock solution of LTT462 in DMSO. Dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 1000 nM). Include a vehicle-only control (DMSO). Aspirate the starvation medium from the cells and add the medium containing the different concentrations of LTT462.

  • Incubation: Treat the cells with LTT462 for a predetermined time. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can be performed to determine the optimal treatment duration. For an initial experiment, a 2 to 4-hour treatment is a reasonable starting point.

Cell Lysis and Protein Quantification
  • Cell Lysis: Following treatment, place the 6-well plates on ice. Aspirate the treatment medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6][7][8] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of ERK.[5][7][8][9]

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Based on the protein quantification, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane). Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples and a pre-stained molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After the transfer, briefly wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[5][7] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background when probing for phosphorylated proteins.[5][7][8]

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, typically recognizing Thr202/Tyr204) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing for Total ERK: To normalize for protein loading, the same membrane can be stripped of the bound antibodies and re-probed for total ERK.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking step (step 4).

    • Incubate the membrane with a primary antibody for total ERK1/2 diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps (steps 6-9).

Data Analysis
  • Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.

  • Relative Quantification: Normalize the p-ERK/total ERK ratio of the LTT462-treated samples to the vehicle control to determine the fold change in p-ERK levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Serum Starve (optional) A->B C Treat with LTT462 B->C D Cell Lysis (with Phosphatase Inhibitors) C->D E Protein Quantification (BCA) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking (5% BSA) G->H I Primary Antibody (p-ERK) H->I J Secondary Antibody (HRP) I->J K Detection (ECL) J->K L Strip and Re-probe (Total ERK) K->L M Densitometry L->M N Normalize p-ERK to Total ERK M->N O Calculate Fold Change N->O

Diagram 2: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols for LTT462 and LXH254 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of LTT462 and LXH254 represents a targeted therapeutic strategy aimed at overcoming resistance and enhancing efficacy in cancers driven by the mitogen-activated protein kinase (MAPK) pathway. LTT462 is an inhibitor of ERK1/2, the final kinase in the MAPK cascade, while LXH254 (naporafenib) is a pan-RAF inhibitor, targeting BRAF and CRAF kinases. The dual blockade of this critical signaling pathway at two different nodes—upstream at the level of RAF and downstream at ERK—offers a promising approach for treating tumors with MAPK pathway alterations, such as BRAF or KRAS mutations.

These application notes provide an overview of the preclinical rationale and clinical application of the LTT462 and LXH254 combination therapy. Detailed protocols for key experimental assays are included to guide researchers in the evaluation of this combination in a laboratory setting.

Mechanism of Action: Dual MAPK Pathway Inhibition

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.

LXH254, a pan-RAF inhibitor, targets the RAF kinases (BRAF and CRAF), which are upstream activators of MEK. By inhibiting RAF, LXH254 blocks the phosphorylation and activation of MEK. However, cancer cells can develop resistance to RAF inhibitors through various mechanisms, often leading to the reactivation of the MAPK pathway.

LTT462 is an ERK1/2 inhibitor that acts on the terminal kinases of the MAPK cascade. By inhibiting ERK, LTT462 can prevent the phosphorylation of numerous downstream substrates that are critical for cell proliferation and survival. The combination of LXH254 and LTT462 provides a vertical blockade of the MAPK pathway at two distinct points. This dual inhibition is hypothesized to be more effective than single-agent therapy by preventing pathway reactivation and overcoming potential resistance mechanisms.

MAPK_Pathway_Inhibition RAS RAS RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes LXH254 LXH254 (Naporafenib) LXH254->RAF LTT462 LTT462 LTT462->ERK Cell_Viability_Workflow cluster_0 In Vitro Assay A Seed Cells in 96-well Plates B Treat with LTT462, LXH254, or Combination A->B C Incubate for 72h B->C D Add Cell Viability Reagent C->D E Measure Luminescence D->E F Data Analysis: IC50 & Synergy E->F Western_Blot_Workflow A Cell Treatment & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Image Analysis F->G Xenograft_Workflow A Subcutaneous Injection of Cancer Cells B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint Analysis: Tumor Growth Inhibition E->F

Application Notes and Protocols for Cell Viability Assay with LTT462 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT462, also known as Rineterkib, is an orally available small molecule inhibitor targeting Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical cascade regulating cell proliferation, survival, and differentiation. In many human cancers, the MAPK pathway is constitutively activated due to mutations in upstream proteins like RAS or BRAF, leading to uncontrolled cell growth.[1] LTT462 binds to and inhibits the catalytic activity of ERK1/2, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells.[1][2] Preclinical studies have demonstrated the activity of LTT462 in various cancer cell lines and in vivo models, particularly those with activating mutations in the MAPK pathway.[1][2][3] This document provides detailed protocols for assessing the effect of LTT462 on cell viability, a crucial step in preclinical drug evaluation.

Data Presentation

While specific IC50 values for LTT462 in various cancer cell lines are not publicly available in the reviewed literature, the following table presents representative data for other selective ERK1/2 inhibitors. This information can serve as a valuable reference for designing experiments with LTT462, as the expected potency is likely to be within a similar nanomolar to low micromolar range in sensitive cell lines.

Table 1: Representative IC50 Values for Cell Viability of Selective ERK1/2 Inhibitors in Various Cancer Cell Lines.

InhibitorCell LineCancer TypeIC50 (nM)
SCH772984HCT-116Colon Cancer39
SCH772984SH-SY5YNeuroblastoma24
UlixertinibHCT-116Colon Cancer120
UlixertinibSH-SY5YNeuroblastoma180
RavoxertinibHCT-116Colon Cancer150
RavoxertinibSH-SY5YNeuroblastoma467
LY3214996HCT-116Colon Cancer85
LY3214996SH-SY5YNeuroblastoma110
VX-11eHCT-116Colon Cancer60
VX-11eSH-SY5YNeuroblastoma45
SCH772984U937Histiocytic Lymphoma1700
UlixertinibU937Histiocytic Lymphoma4500
VX-11eU937Histiocytic Lymphoma5700

Disclaimer: The data presented in this table are for ERK1/2 inhibitors other than LTT462 and are intended for illustrative purposes. Actual IC50 values for LTT462 should be determined experimentally.

Signaling Pathway

The MAPK/ERK signaling pathway is a crucial regulator of cell fate. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS. RAS, in turn, activates a kinase cascade, sequentially phosphorylating and activating RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cell proliferation and survival. LTT462 acts at the final step of this cascade, directly inhibiting the activity of ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors LTT462 LTT462 LTT462->ERK Inhibition ProliferationSurvival Cell Proliferation & Survival TranscriptionFactors->ProliferationSurvival

Caption: LTT462 inhibits the MAPK signaling pathway by targeting ERK1/2.

Experimental Protocols

Cell Viability Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This protocol describes a colorimetric assay to determine the viability of cells in response to LTT462 treatment. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • LTT462 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • LTT462 Treatment:

    • Prepare a series of dilutions of LTT462 in complete cell culture medium from the stock solution. A typical starting range for an unknown compound would be from 1 nM to 10 µM.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest LTT462 concentration.

      • Untreated Control: Cells treated with medium only.

      • Blank: Wells containing medium only (no cells) for background subtraction.

    • Carefully remove the medium from the wells and add 100 µL of the prepared LTT462 dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each LTT462 concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the logarithm of the LTT462 concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of LTT462 that inhibits cell viability by 50%, using non-linear regression analysis software (e.g., GraphPad Prism).

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight (37°C, 5% CO2) SeedCells->Incubate1 TreatCells Treat cells with LTT462 dilutions Incubate1->TreatCells Incubate2 Incubate for 24/48/72 hours TreatCells->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 3-4 hours (37°C, 5% CO2) AddMTT->Incubate3 Solubilize Solubilize formazan crystals (DMSO) Incubate3->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for LTT462 (NCT02711345) Clinical Trial Methodology

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the methodology employed in the Phase I clinical trial NCT02711345, investigating the ERK1/2 inhibitor LTT462 in adult patients with advanced solid tumors harboring MAPK pathway alterations.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the clinical development of targeted cancer therapies.

Study Design and Objectives

The NCT02711345 trial was a Phase I, open-label, non-randomized, parallel assignment study designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of LTT462.[1][3]

Primary Objectives:

  • To determine the Maximum Tolerated Dose (MTD) of LTT462 administered orally.[3]

  • To characterize the safety and tolerability profile of LTT462.[3]

Secondary Objectives:

  • To characterize the PK profile of LTT462.[3]

  • To assess the preliminary anti-tumor activity of LTT462.[3]

  • To assess the pharmacodynamic effects of LTT462 on the MAPK signaling pathway.[1]

Logical Relationship of Study Phases

G cluster_0 Phase I Clinical Trial (NCT02711345) Dose Escalation Dose Escalation MTD Determination MTD Determination Dose Escalation->MTD Determination DLT Evaluation Dose Expansion Dose Expansion MTD Determination->Dose Expansion Safety & Efficacy Assessment Safety & Efficacy Assessment Dose Expansion->Safety & Efficacy Assessment

Caption: High-level overview of the clinical trial workflow.

Patient Population and Dosing

The study enrolled adult and adolescent patients (≥12 years of age) with advanced solid tumors that had progressed on standard therapy and harbored a documented MAPK pathway alteration.[1] Patients were required to have an ECOG performance status of ≤1 and at least one measurable lesion according to RECIST v1.1.[1]

Dose Escalation and Regimen

LTT462 was administered orally. The dose-escalation part of the study evaluated both once-daily (QD) and twice-daily (BID) regimens.[3]

Dosing RegimenDose Levels (mg)
Once Daily (QD)45, 90, 150, 225, 300, 400, 450, 600
Twice Daily (BID)150, 200
Caption: LTT462 Dose Escalation Regimens.[3]

The Maximum Tolerated Dose (MTD) was determined to be 400 mg QD and 150 mg BID.[3]

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To characterize the plasma concentration-time profile of LTT462.

Protocol:

  • Sample Collection: Venous blood samples were collected at pre-specified time points. On Day 1 of Cycle 1, samples were collected pre-dose and at multiple time points post-dose. Trough samples were collected on specified days of subsequent cycles.

  • Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.

  • Bioanalysis: Plasma concentrations of LTT462 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Non-compartmental analysis was used to determine the following PK parameters:

    • Cmax (Maximum observed plasma concentration)[1]

    • Tmax (Time to reach Cmax)[1]

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Terminal half-life)[1]

Pharmacodynamic (PD) Analysis

Objective: To assess the inhibitory effect of LTT462 on the MAPK pathway.

Protocol:

  • Biomarker: Dual Specificity Phosphatase 6 (DUSP6) expression was used as a pharmacodynamic biomarker of ERK1/2 inhibition.[1]

  • Sample Collection:

    • Tumor Biopsies: Pre-treatment and on-treatment tumor biopsies were obtained from a subset of patients.[1]

    • Blood Samples: Whole blood samples were collected at specified time points.[1]

  • Sample Analysis:

    • RNA Extraction: Total RNA was extracted from tumor tissue and peripheral blood mononuclear cells (PBMCs).

    • Gene Expression Analysis: DUSP6 mRNA levels were quantified using a validated real-time quantitative polymerase chain reaction (RT-qPCR) assay.

  • Data Analysis: The change in DUSP6 expression from baseline was calculated to assess the degree of target engagement.[2]

Experimental Workflow for PK and PD Analysis

G cluster_0 Patient cluster_1 Sample Collection cluster_2 Analysis cluster_3 Endpoint Oral LTT462 Administration Oral LTT462 Administration Blood Sampling Blood Sampling Oral LTT462 Administration->Blood Sampling Tumor Biopsy (Pre/On-treatment) Tumor Biopsy (Pre/On-treatment) Oral LTT462 Administration->Tumor Biopsy (Pre/On-treatment) LC-MS/MS (LTT462 Concentration) LC-MS/MS (LTT462 Concentration) Blood Sampling->LC-MS/MS (LTT462 Concentration) RT-qPCR (DUSP6 Expression) RT-qPCR (DUSP6 Expression) Tumor Biopsy (Pre/On-treatment)->RT-qPCR (DUSP6 Expression) PK Parameters PK Parameters LC-MS/MS (LTT462 Concentration)->PK Parameters PD Biomarker Modulation PD Biomarker Modulation RT-qPCR (DUSP6 Expression)->PD Biomarker Modulation

Caption: Workflow for pharmacokinetic and pharmacodynamic assessments.

Safety and Tolerability Assessment

Objective: To evaluate the safety profile of LTT462.

Protocol:

  • Adverse Event (AE) Monitoring: All adverse events were recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first cycle of treatment to guide dose escalation.

  • Ophthalmological Examinations: Due to the identification of retinopathy and chorioretinopathy as AEs of special interest, a comprehensive ophthalmological monitoring protocol was implemented.[3] This included:

    • Best-corrected visual acuity (BCVA) testing.

    • Slit-lamp biomicroscopy.

    • Dilated fundus examination.

    • Fundus photography.

    • Optical coherence tomography (OCT).

  • Laboratory Assessments: Standard hematology and clinical chemistry panels were monitored at regular intervals.

  • Vital Signs and Physical Examinations: Performed at each study visit.

Efficacy Assessment

Objective: To evaluate the preliminary anti-tumor activity of LTT462.

Protocol:

  • Tumor Response Evaluation: Tumor assessments were performed every 6-8 weeks using imaging (CT or MRI).

  • Response Criteria: Tumor response was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

LTT462 Mechanism of Action: MAPK Signaling Pathway

LTT462 is an orally available, small-molecule inhibitor of ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively).[2] By inhibiting ERK1/2, LTT462 blocks the downstream signaling of the MAPK pathway, which is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and RAS.[2] This inhibition leads to decreased cell proliferation and survival.[2]

MAPK Signaling Pathway and LTT462 Inhibition

G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival LTT462 LTT462 LTT462->ERK1/2

Caption: LTT462 inhibits the MAPK signaling pathway at ERK1/2.

Summary of Clinical Data

The following tables summarize key quantitative data from the dose-escalation portion of the NCT02711345 trial.[3]

Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients65
Median Age (years)60
Most Common Primary Cancer SitesColon (32%), Ovary (14%), Pancreas (11%)
Caption: Patient demographics from the dose-escalation phase.[3]
Treatment-Related Adverse Events (TRAEs)
Adverse EventAny Grade (%)Grade 3/4 (%)
Diarrhea38%-
Nausea34%-
Retinopathy-6%
Caption: Most common treatment-related adverse events.[3]
Preliminary Efficacy
ResponsePercentage of Patients
Partial Response (unconfirmed)1 patient
Stable Disease12%
Progressive Disease54%
Caption: Preliminary efficacy results from the dose-escalation phase.[3]

Disclaimer: This document is for informational purposes only and is based on publicly available data from the NCT02711345 clinical trial. For complete and detailed information, please refer to the official study records on ClinicalTrials.gov and any related publications.

References

Application Notes: Immunohistochemical Analysis of Biomarkers in LTT462-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

LTT462 is an orally administered small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers.[1] LTT462 is under investigation for the treatment of advanced solid tumors harboring alterations in the MAPK pathway, such as BRAF and NRAS mutations. Immunohistochemistry (IHC) is an invaluable tool for assessing the pharmacodynamic effects of LTT462 and for identifying patient populations most likely to respond to therapy.

These application notes provide detailed protocols for the IHC-based detection of key predictive and pharmacodynamic biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with LTT462.

Predictive Biomarkers

The selection of patients for LTT462 therapy is guided by the presence of specific mutations that lead to constitutive activation of the MAPK pathway.

  • BRAF V600E: The BRAF V600E mutation is a common driver of MAPK pathway activation in various cancers, including melanoma and colorectal cancer. IHC using the VE1 monoclonal antibody specifically detects the BRAF V600E mutant protein, offering a rapid and reliable method for patient stratification.

  • NRAS Q61R: Mutations in the NRAS gene, particularly at codon 61, are also key drivers of MAPK pathway activation. The NRAS Q61R mutation can be detected by IHC, providing another critical tool for identifying patients who may benefit from LTT462 treatment.

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are essential for confirming target engagement and understanding the biological effects of LTT462 in tumor tissue.

  • Phospho-ERK1/2 (pERK): As the direct target of LTT462, a reduction in the phosphorylation of ERK1/2 is an expected pharmacodynamic effect. However, due to complex feedback mechanisms within the MAPK pathway, a decrease in pERK levels may not always be readily apparent in post-treatment biopsies.

  • Dual Specificity Phosphatase 6 (DUSP6): DUSP6 is a phosphatase that specifically deactivates ERK. Its expression is induced by ERK activity as part of a negative feedback loop.[2][3][4] Inhibition of ERK by LTT462 is expected to lead to a decrease in DUSP6 expression.[1] Therefore, DUSP6 downregulation serves as a robust indicator of LTT462 target engagement.

Data Presentation

The following tables present representative quantitative data for biomarker expression in tumors before and after treatment with an ERK inhibitor like LTT462. The data is presented as the percentage of positive tumor cells and the H-score, a semi-quantitative scoring system that considers both the intensity and the percentage of stained cells (H-score = Σ (intensity × percentage)).

Table 1: Pharmacodynamic Biomarker Modulation in Response to LTT462 Treatment

BiomarkerPre-treatment (% Positive Cells)Post-treatment (% Positive Cells)Pre-treatment (H-score)Post-treatment (H-score)
pERK1/285%80%240220
DUSP690%40%260100

Note: A significant decrease in DUSP6 expression is a more reliable indicator of target engagement than changes in pERK levels, which can be transient or masked by feedback loops.

Table 2: Predictive Biomarker Status in a Representative Patient Cohort

BiomarkerPatient IDTumor TypeMutation Status (IHC)
BRAF V600E001MelanomaPositive
BRAF V600E002Colorectal CancerNegative
NRAS Q61R003MelanomaPositive
NRAS Q61R004Pancreatic CancerNegative

Signaling Pathway and Experimental Workflow

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors DUSP6 DUSP6 DUSP6->ERK Inhibits LTT462 LTT462 LTT462->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->DUSP6 Induces

MAPK Signaling Pathway and LTT462 Inhibition.

IHC_Workflow FFPE Tumor Tissue FFPE Tumor Tissue Sectioning (4-5 µm) Sectioning (4-5 µm) FFPE Tumor Tissue->Sectioning (4-5 µm) Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning (4-5 µm)->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (Chromogen) Detection (Chromogen) Secondary Antibody Incubation->Detection (Chromogen) Counterstaining Counterstaining Detection (Chromogen)->Counterstaining Dehydration & Mounting Dehydration & Mounting Counterstaining->Dehydration & Mounting Microscopic Analysis Microscopic Analysis Dehydration & Mounting->Microscopic Analysis

Immunohistochemistry Experimental Workflow.

Experimental Protocols

General Reagents and Equipment:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval solution (Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (see table below)

  • Polymer-based HRP detection system

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Light microscope

Table 3: Primary Antibodies and Conditions

TargetRecommended CloneDilutionAntigen Retrieval
pERK1/2 (Thr202/Tyr204)D13.14.4E1:200Citrate buffer, pH 6.0
DUSP6EPR1291:250Citrate buffer, pH 6.0
BRAF V600EVE11:100Citrate buffer, pH 6.0
NRAS Q61RSP1741:150EDTA buffer, pH 9.0
Protocol 1: Immunohistochemical Staining for pERK1/2, DUSP6, and BRAF V600E

1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 5 minutes. b. Immerse in 100% ethanol: 2 x 3 minutes. c. Immerse in 95% ethanol: 1 x 3 minutes. d. Immerse in 70% ethanol: 1 x 3 minutes. e. Rinse in deionized water.

2. Antigen Retrieval: a. Submerge slides in pre-heated Citrate Buffer (pH 6.0). b. Heat in a pressure cooker or water bath at 95-100°C for 20 minutes. c. Allow slides to cool to room temperature (approximately 20 minutes). d. Rinse slides in PBS.

3. Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse with PBS.

4. Blocking: a. Incubate slides with blocking buffer for 30 minutes at room temperature.

5. Primary Antibody Incubation: a. Dilute the primary antibody (pERK1/2, DUSP6, or BRAF V600E) in blocking buffer according to Table 3. b. Apply the diluted antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C.

6. Detection: a. Rinse slides with PBS. b. Apply the HRP-conjugated secondary antibody (or polymer-based detection system) and incubate for 30 minutes at room temperature. c. Rinse with PBS. d. Apply DAB chromogen solution and incubate for 2-10 minutes, or until desired stain intensity is reached. e. Rinse with deionized water.

7. Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse with deionized water. c. "Blue" the sections in running tap water or a bluing agent.

8. Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene. c. Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for NRAS Q61R

Follow the same procedure as Protocol 1 with the following modification:

  • Antigen Retrieval: Use EDTA buffer (pH 9.0) instead of Citrate buffer.

Interpretation of Staining

  • pERK1/2: Positive staining is expected in the nucleus and/or cytoplasm of tumor cells.

  • DUSP6: Positive staining is primarily cytoplasmic.

  • BRAF V600E: A diffuse cytoplasmic staining in tumor cells indicates a positive result.

  • NRAS Q61R: Positive staining is observed in the cytoplasm and/or cell membrane of tumor cells.

For each biomarker, the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells should be recorded. An H-score can then be calculated for semi-quantitative analysis.

Disclaimer

These protocols are intended as a guideline. Optimal antibody dilutions, incubation times, and antigen retrieval conditions may need to be determined by the end-user. It is recommended to include appropriate positive and negative controls in each staining run to ensure the validity of the results.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by the ERK1/2 Inhibitor LTT462

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2] LTT462 is a potent and selective small molecule inhibitor of ERK1/2, the final kinases in this cascade.[1] By inhibiting ERK1/2, LTT462 disrupts downstream signaling that promotes cell survival, thereby inducing programmed cell death, or apoptosis, in cancer cells.[3][4]

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[5] This event is an early marker of apoptosis and can be detected using fluorescently labeled Annexin V, a protein with a high affinity for PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations by flow cytometry.[6]

This application note provides a detailed protocol for inducing apoptosis in cancer cells using LTT462 and analyzing the apoptotic response via Annexin V/PI staining and flow cytometry.

Principle of the Assay

This protocol is based on the principle that viable cells have intact membranes and thus exclude both Annexin V (due to PS being on the inner membrane leaflet) and PI.[6][7]

  • Early Apoptosis: Cells in the early stages of apoptosis translocate PS to the outer membrane, allowing Annexin V to bind. However, their membranes remain intact, excluding PI. These cells are Annexin V positive and PI negative (Annexin V+/PI-).

  • Late Apoptosis/Necrosis: In later stages of apoptosis or necrosis, membrane integrity is lost. This allows PI to enter and stain the cellular DNA. These cells are positive for both Annexin V and PI (Annexin V+/PI+).

  • Viable Cells: Healthy, non-apoptotic cells do not bind Annexin V and exclude PI (Annexin V-/PI-).

By analyzing the fluorescence signals from a cell population using flow cytometry, one can accurately quantify the percentage of cells in each of these states following treatment with LTT462.

LTT462 Mechanism of Apoptosis Induction

LTT462 functions by directly inhibiting the kinase activity of ERK1/2. In many cancer cells addicted to the MAPK pathway, constitutive ERK1/2 signaling promotes survival by regulating the expression and activity of BCL2 family proteins.[4] Specifically, active ERK1/2 can suppress the expression of pro-apoptotic proteins like BIM while promoting the function of anti-apoptotic proteins like MCL1.[4][8] Inhibition of ERK1/2 by LTT462 reverses this balance, leading to an increase in pro-apoptotic signals, which converge on the mitochondria to initiate the intrinsic apoptotic pathway.[4][9] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which execute the apoptotic program.[5][10]

LTT462_Apoptosis_Pathway cluster_pathway MAPK Signaling Pathway cluster_apoptosis Intrinsic Apoptosis Pathway RAS RAS/RAF/MEK ERK ERK1/2 RAS->ERK Activates ProSurvival Anti-Apoptotic Proteins (e.g., MCL1) ERK->ProSurvival Promotes ProApoptotic Pro-Apoptotic Proteins (e.g., BIM) ERK->ProApoptotic Inhibits Mitochondria Mitochondria ProSurvival->Mitochondria Inhibits ProApoptotic->Mitochondria Activates Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis LTT462 LTT462 LTT462->ERK Inhibits LTT462_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A 1. Seed Cells (e.g., 1x10^6 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with LTT462 (Vehicle, 10 nM, 100 nM, 1 µM) B->C D 4. Incubate (24-48 hours) C->D E 5. Harvest & Wash Cells D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Add Annexin V-FITC & PI F->G H 8. Incubate (15 min, Room Temp, Dark) G->H I 9. Acquire on Flow Cytometer H->I J 10. Analyze Data (Quadrant Analysis) I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LTT462 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the ERK1/2 inhibitor, LTT462, during in vitro experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental conditions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is LTT462 and why is its solubility important for in vitro assays?

A1: LTT462, also known as rineterkib, is a potent and selective small molecule inhibitor of ERK1/2, key components of the MAPK signaling pathway.[1][2] For in vitro assays, ensuring LTT462 is fully dissolved in the assay medium is critical. Poor solubility can lead to an inaccurate estimation of the compound's potency (e.g., IC50 values) due to a lower effective concentration than intended.[3] It can also cause inconsistent results between experiments and may lead to the formation of precipitates that can interfere with assay detection systems.[3]

Q2: What are the initial signs of LTT462 solubility problems in my experiments?

A2: Common indicators of poor solubility for LTT462 include:

  • Visible Precipitation: The assay medium may appear cloudy, hazy, or contain visible particles after the addition of LTT462.[3]

  • Inconsistent Results: High variability in measurements between replicate wells or across different experiments.[3]

  • Flat Dose-Response Curve: Increasing the concentration of LTT462 does not produce a corresponding increase in the biological effect, which may suggest that the compound is precipitating at higher concentrations.[3]

Q3: What is the recommended starting solvent for preparing LTT462 stock solutions?

A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of LTT462. It is crucial to use anhydrous DMSO to prevent compound degradation, especially during long-term storage and freeze-thaw cycles.[4]

Q4: I observed precipitation when I diluted my LTT462 DMSO stock into my aqueous assay buffer. What should I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are the initial troubleshooting steps:

  • Lower the Final Concentration: The simplest reason for precipitation is exceeding LTT462's solubility limit in the final assay buffer. Try testing a lower final concentration.[5]

  • Optimize Final DMSO Concentration: While minimizing DMSO in cell-based assays is important to avoid toxicity, a slightly higher concentration (up to 0.5% is often tolerated) may be necessary to maintain LTT462's solubility.[4][5] Always include a vehicle control with the same final DMSO concentration.[5]

  • Modify the Dilution Method: Instead of a single dilution step, perform serial dilutions. Also, try adding the LTT462 stock solution dropwise to the assay buffer while vortexing or stirring to promote rapid mixing.[3][4]

Troubleshooting Guide

Issue 1: LTT462 Precipitates in Aqueous Buffer Upon Dilution

If initial troubleshooting steps are unsuccessful, consider the following strategies to enhance LTT462 solubility.

1. Utilize a Co-solvent: The addition of a water-miscible organic co-solvent can significantly improve the solubility of poorly soluble compounds.[5] It is essential to test the tolerance of your specific cell line or assay system to the chosen co-solvent.

Co-solventTypical Final Concentration Range in AssayConsiderations
Ethanol0.1% - 1%Can be toxic to some cell lines at higher concentrations.
Propylene Glycol0.1% - 1%Generally well-tolerated by many cell types.
Polyethylene Glycol (PEG 300/400)0.1% - 1%Can also help to prevent non-specific binding.

2. Adjust Buffer pH: For ionizable compounds, solubility is often dependent on the pH of the solution.[5][6] Experimenting with different pH values for your buffer system may reveal a range where LTT462 is more soluble. Since LTT462's pKa is not readily available in the provided search results, an empirical test of a range of physiologically relevant pH values (e.g., 6.8 to 7.8) may be beneficial.

3. Employ Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can improve solubility.[4][7]

Solubilizing AgentTypical Final Concentration Range in AssayMechanism of Action
Tween-20 / Triton X-1000.01% - 0.05%Forms micelles that can encapsulate hydrophobic molecules (more suitable for biochemical assays).[8]
β-cyclodextrins (e.g., HP-β-CD)1 - 10 mMForms inclusion complexes with the drug, increasing its aqueous solubility.
Issue 2: Inconsistent Bioactivity or Flat Dose-Response Curve

This may be an indication of poor solubility at higher concentrations.

1. Determine the Kinetic Solubility of LTT462: Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, precipitates.[3] This value is highly relevant for in vitro assays. Performing a kinetic solubility assay can help you determine the maximum concentration of LTT462 you can reliably test in your specific assay conditions.

2. Pre-warm the Assay Media: Temperature can influence solubility. Pre-warming the assay media to the experimental temperature (e.g., 37°C) before adding LTT462 can sometimes prevent precipitation.[3]

Experimental Protocols

Protocol 1: Preparation of LTT462 Stock Solution
  • Weighing: Carefully weigh the desired amount of LTT462 powder in a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution, but the impact on compound stability should be verified.[4]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assay
  • Prepare LTT462 Solutions: Prepare a serial dilution of LTT462 in DMSO at 100x the final desired concentrations.

  • Dilution into Aqueous Buffer: In a 96-well plate, add 99 µL of your assay buffer to each well. Add 1 µL of the 100x LTT462 DMSO stocks to the corresponding wells. Also include a buffer-only and a DMSO-only control.

  • Incubation: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration of LTT462 that does not show a significant increase in turbidity compared to the DMSO control.

Visualizations

LTT462_Solubility_Troubleshooting_Workflow start Start: LTT462 Precipitation Observed in Assay step1 Lower Final Concentration start->step1 step2 Optimize Final DMSO Concentration (e.g., up to 0.5%) step1->step2 q1 Still Precipitates? step2->q1 step3 Use a Co-solvent (e.g., Ethanol, PEG) q1->step3 Yes end_success Proceed with Experiment q1->end_success No step4 Adjust Buffer pH step3->step4 q2 Solubility Improved? step4->q2 step5 Use Solubilizing Agents (e.g., Cyclodextrins) q2->step5 No q2->end_success Yes end_fail Consider Reformulation or Alternative Compound step5->end_fail

Caption: Troubleshooting workflow for addressing LTT462 precipitation in vitro.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation LTT462 LTT462 LTT462->ERK Inhibition

Caption: Simplified MAPK signaling pathway showing the target of LTT462.

References

Technical Support Center: Managing Retinopathy Associated with MAPK Pathway Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Retinopathy induced by the ERK1/2 inhibitor LTT462 is a clinical finding observed in human patients.[1] As of the current body of scientific literature, a standardized animal model of retinopathy induced specifically by LTT462 has not been established. This guide provides a framework for researchers interested in developing and managing animal models for retinopathies associated with MAPK pathway inhibitors, drawing upon established protocols and troubleshooting strategies from other relevant models of drug-induced and degenerative retinopathies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind MAPK inhibitor-induced retinopathy?

A1: LTT462 is an inhibitor of ERK1/2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for the survival and maintenance of retinal pigment epithelium (RPE) and photoreceptor cells.[2][3] Inhibition of this pathway, particularly downstream at MEK or ERK, can lead to RPE dysfunction, breakdown of the blood-retinal barrier, and accumulation of subretinal fluid, resulting in serous retinal detachments and photoreceptor stress or death.[3][4][5]

Q2: Are there existing animal models of retinopathy induced by MEK or ERK inhibitors?

A2: While a specific, standardized model for LTT462 is not documented, studies have used other MEK inhibitors in animals. For instance, the MEK inhibitor PD0325901 has been shown to cause retinal endothelial damage in rats and retinal vein occlusion in rabbits.[4] Researchers have also utilized in vitro models, such as human induced-pluripotent stem cell-derived RPE cells, to study the effects of MEK inhibitors.[6] These studies provide a starting point for developing in vivo models.

Q3: What animal species are most suitable for studying drug-induced retinopathy?

A3: Rodents, particularly mice and rats, are commonly used due to their well-characterized genetics, short breeding cycles, and the availability of transgenic strains.[7][8] Rabbits are also frequently used for retinal toxicity studies.[8][9] The choice of species may depend on the specific research question and the desired retinal characteristics.

Q4: What are the primary methods for assessing retinal function and structure in these models?

A4: The primary methods include:

  • Electroretinography (ERG): This is a non-invasive technique to measure the electrical response of the retina to light stimulation, providing a functional assessment of photoreceptors (a-wave) and inner retinal cells (b-wave).[10][11]

  • Histology and Immunohistochemistry: These methods are used to examine the microscopic structure of the retina, including the thickness of retinal layers (e.g., the outer nuclear layer where photoreceptor nuclei reside) and to identify specific cellular markers of stress or degeneration.[12][13]

  • Optical Coherence Tomography (OCT): A non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the in vivo monitoring of retinal thickness and the presence of subretinal fluid.[14][15]

Troubleshooting Guide for MAPK Inhibitor-Induced Retinopathy Models

Problem Possible Cause(s) Recommended Solution(s)
High mortality rate in experimental animals - Drug toxicity at the tested dose.- Off-target effects of the inhibitor.- Stress from the administration procedure.- Perform a dose-response study to determine the maximum tolerated dose (MTD).[1]- Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).- Ensure proper animal handling and recovery procedures.
Inconsistent or no signs of retinopathy - Insufficient drug dosage or bioavailability.- Inappropriate duration of treatment.- Animal strain is resistant to the drug's effects.- Insensitive assessment methods.- Increase the drug dose in a stepwise manner, monitoring for systemic toxicity.- Extend the duration of the treatment period.- Test different rodent strains, as susceptibility can vary.[16]- Use more sensitive techniques like OCT to detect subtle changes like subretinal fluid before significant cell death occurs.
High variability in ERG recordings - Improper animal preparation (e.g., inadequate dark adaptation, anesthesia level).- Incorrect electrode placement.- Fluctuation in body temperature.- Ensure a consistent dark adaptation period for all animals.- Standardize the anesthesia protocol and monitor the depth of anesthesia.- Use a heating pad to maintain the animal's body temperature during recording.- Ensure consistent and correct placement of corneal and reference electrodes.
Artifacts in histological sections - Poor fixation or tissue processing.- Mechanical damage during dissection.- Improper sectioning or staining.- Ensure rapid and thorough fixation of the eye immediately after enucleation.- Use sharp, clean instruments for dissection to minimize tissue damage.- Optimize the sectioning thickness and staining protocols for retinal tissue.
Difficulty in interpreting OCT images - Poor image quality due to media opacities (e.g., cataracts).- Animal movement during imaging.- Lack of a clear baseline for comparison.- Use mydriatic agents to ensure full pupil dilation for clear imaging.- Ensure the animal is properly anesthetized and secured to prevent movement.- Always acquire baseline OCT images before starting the drug treatment for each animal.

Experimental Protocols

Hypothetical Protocol for Induction of Retinopathy with an ERK Inhibitor
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Drug Preparation: Dissolve the ERK inhibitor (e.g., a hypothetical LTT462 analog for preclinical use) in a suitable vehicle (e.g., 0.5% methylcellulose) to the desired concentration.

  • Dose-Finding Study: Administer the inhibitor via oral gavage daily for 14 days at a range of doses (e.g., 10, 30, 100 mg/kg) to determine the MTD and a dose that induces retinal changes without significant systemic toxicity.

  • Induction Protocol: Based on the dose-finding study, administer the selected dose of the ERK inhibitor or vehicle control to the respective groups of mice daily for 4-8 weeks.

  • Monitoring: Monitor the animals daily for signs of distress or toxicity. Perform weekly OCT imaging to detect the onset of subretinal fluid or retinal thinning.

Protocol for Electroretinography (ERG)
  • Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before ERG recording.

  • Anesthesia: Anesthetize the mice under dim red light using an appropriate anesthetic cocktail (e.g., ketamine/xylazine, intraperitoneal injection).

  • Pupil Dilation: Apply a drop of a mydriatic agent (e.g., 1% tropicamide) to the cornea of each eye.

  • Electrode Placement: Place a gold- or silver-impregnated nylon loop electrode on the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.

  • Recording: Record scotopic (rod-driven) and photopic (cone-driven) ERGs in response to flashes of light of increasing intensity.

  • Data Analysis: Measure the amplitude of the a-wave (from baseline to the trough) and the b-wave (from the trough of the a-wave to the peak of the b-wave).

Protocol for Retinal Histology
  • Euthanasia and Enucleation: Euthanize the mouse and immediately enucleate the eyes.

  • Fixation: Create a small puncture at the limbus and fix the eye in 4% paraformaldehyde for at least 24 hours.

  • Processing and Embedding: Dehydrate the eye through a series of ethanol concentrations, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections through the sagittal plane, ensuring the optic nerve head is included.

  • Staining: Stain the sections with hematoxylin and eosin (H&E) to visualize the retinal layers.

  • Analysis: Using a light microscope, measure the thickness of the outer nuclear layer (ONL) at defined distances from the optic nerve head. Count the number of photoreceptor nuclei rows.

Quantitative Data Summary

The following tables provide hypothetical data based on what might be expected in a study of MAPK inhibitor-induced retinopathy, drawing parallels from other retinal degeneration models.

Table 1: Representative ERG Amplitude Changes

Treatment GroupScotopic a-wave (µV)Scotopic b-wave (µV)Photopic b-wave (µV)
Vehicle Control350 ± 30750 ± 50150 ± 20
ERK Inhibitor (Low Dose)280 ± 25600 ± 40120 ± 15
ERK Inhibitor (High Dose)150 ± 20350 ± 3070 ± 10

Table 2: Representative Outer Nuclear Layer (ONL) Thickness

Treatment GroupONL Thickness (µm) at 4 weeksNumber of ONL Nuclei Rows
Vehicle Control50 ± 510-12
ERK Inhibitor (Low Dose)40 ± 48-9
ERK Inhibitor (High Dose)25 ± 34-5

Visualizations

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus LTT462 LTT462 (Inhibitor) LTT462->ERK Transcription Gene Transcription (Cell Survival, Proliferation) Nucleus->Transcription

Caption: Simplified MAPK signaling pathway and the point of inhibition by LTT462.

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Monitoring cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation start Animal Acclimatization baseline Baseline Assessment (ERG, OCT) start->baseline dosing Drug/Vehicle Administration (Daily) baseline->dosing monitoring In-life Monitoring (Weekly OCT, Body Weight) dosing->monitoring endpoint_erg Endpoint ERG monitoring->endpoint_erg euthanasia Euthanasia & Tissue Collection endpoint_erg->euthanasia histology Histological Analysis euthanasia->histology analysis Data Analysis & Reporting histology->analysis

Caption: Experimental workflow for a preclinical retinopathy study.

Troubleshooting_Tree start Inconsistent Retinopathy? check_dose Is the dose sufficient? start->check_dose Yes increase_dose Action: Increase dose or change administration route check_dose->increase_dose No check_duration Is the treatment duration long enough? check_dose->check_duration Yes increase_dose->start increase_duration Action: Extend study duration check_duration->increase_duration No check_strain Is the animal strain susceptible? check_duration->check_strain Yes increase_duration->start change_strain Action: Test a different strain check_strain->change_strain No check_assessment Are assessment methods sensitive enough? check_strain->check_assessment Yes change_strain->start refine_methods Action: Refine ERG/Histology protocols or use OCT check_assessment->refine_methods No success Consistent Model Achieved check_assessment->success Yes refine_methods->start

Caption: Troubleshooting decision tree for inconsistent retinopathy models.

References

Optimizing LTT462 Dosing: A Technical Guide to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the ERK1/2 inhibitor, LTT462. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your in vitro experiments, with a focus on optimizing dosing to enhance on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LTT462?

A1: LTT462 is an orally available, potent, and selective small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). By binding to and inhibiting the kinase activity of ERK1/2, LTT462 prevents the phosphorylation of downstream substrates, thereby blocking the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and survival in cancer cells where this pathway is aberrantly activated.

Q2: What are the known on-target and potential off-target effects of LTT462?

A2: The primary on-target effect of LTT462 is the inhibition of ERK1/2 signaling, leading to decreased phosphorylation of downstream targets like RSK. Potential off-target effects, as observed in clinical trials, can include diarrhea, nausea, and ocular toxicities such as retinopathy and chorioretinopathy.[1][2] In vitro, high concentrations of LTT462 may lead to decreased cell viability due to off-target kinase inhibition or other cytotoxic mechanisms.

Q3: How can I assess the on-target engagement of LTT462 in my cell line?

A3: A NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a highly effective method to quantify the binding of LTT462 to ERK1/2 in live cells. This assay measures the displacement of a fluorescent tracer from a NanoLuc®-ERK1/2 fusion protein by the inhibitor, providing a quantitative measure of target engagement. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q4: What is a suitable starting concentration range for LTT462 in in vitro experiments?

A4: Based on available data for ERK1/2 inhibitors, a starting concentration range for in vitro cell-based assays would be between 0.1 nM and 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How can I monitor the downstream effects of ERK1/2 inhibition by LTT462?

A5: The most common method is to perform a Western blot analysis to assess the phosphorylation status of downstream targets of ERK1/2, such as RSK (p90 ribosomal S6 kinase). A dose-dependent decrease in phosphorylated RSK (p-RSK) levels upon LTT462 treatment indicates effective on-target inhibition.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Symptom Possible Cause Troubleshooting Action
High variability in IC50 values between replicate experiments.Inhibitor Instability: LTT462 may be degrading in solution.Prepare fresh stock solutions of LTT462 in DMSO for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Cell Seeding Inconsistency: Uneven cell numbers across wells.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Assay Edge Effects: Evaporation from wells on the plate edges.Avoid using the outer wells of the assay plate. Fill the outer wells with sterile PBS or media to maintain humidity.
IC50 values are significantly higher than expected.High Serum Concentration: Serum components can bind to LTT462, reducing its effective concentration.Perform experiments in low-serum (e.g., 0.5-2%) or serum-free media.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ERK1/2 inhibition.Confirm the activation of the MAPK pathway in your cell line (e.g., by checking BRAF or RAS mutation status). Consider using a more sensitive cell line as a positive control.
Guide 2: Unexpected Cytotoxicity at Low LTT462 Concentrations
Symptom Possible Cause Troubleshooting Action
Significant cell death observed at concentrations that should be selective for ERK1/2 inhibition.Off-Target Kinase Inhibition: LTT462 may be inhibiting other kinases essential for cell survival.Perform a broad-panel kinase screen to identify potential off-target interactions. Compare the IC50 for cell viability with the IC50 for ERK1/2 target engagement to determine the therapeutic window.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cytotoxicity.Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Apoptosis Induction: Inhibition of the ERK pathway can induce apoptosis in some cell lines.Perform an apoptosis assay (e.g., Annexin V staining) to determine if the observed cell death is due to programmed cell death.
Guide 3: Difficulty in Detecting On-Target Effects
Symptom Possible Cause Troubleshooting Action
No significant decrease in p-RSK levels after LTT462 treatment.Suboptimal Treatment Time: The time point for analysis may be too early or too late.Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration for observing maximal inhibition of downstream signaling.
Low Basal Pathway Activity: The MAPK pathway may not be sufficiently active in your cell line under basal conditions.If appropriate for your experimental question, stimulate the pathway with a growth factor (e.g., EGF, FGF) before LTT462 treatment to increase the dynamic range of the assay.
Antibody Issues (Western Blot): The primary or secondary antibodies may not be optimal.Validate your antibodies using appropriate positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation conditions.

Data Presentation

Table 1: Representative On-Target Activity of LTT462

The following data is illustrative and may not be representative of all cell lines. Researchers should determine these values for their specific experimental systems.

Assay Type Cell Line Parameter Value
NanoBRET™ Target EngagementHEK293 (expressing NanoLuc-ERK1)IC50~5-20 nM
Western Blot (p-RSK inhibition)BRAF V600E Mutant Melanoma CellsIC50~10-50 nM
Cell Viability (MTT Assay)BRAF V600E Mutant Melanoma CellsGI50 (50% Growth Inhibition)~50-200 nM
Table 2: Illustrative Off-Target Kinase Profile of a Selective ERK1/2 Inhibitor

This table presents a hypothetical off-target profile for a selective ERK1/2 inhibitor. Actual off-target effects of LTT462 should be determined experimentally.

Kinase % Inhibition at 1 µM Potential Implication
ERK1 >95% On-Target
ERK2 >95% On-Target
Kinase X60%Potential for off-target signaling modulation
Kinase Y45%Potential for off-target signaling modulation
Kinase Z<10%Likely not a significant off-target

Mandatory Visualizations

ERK1_2_Signaling_Pathway ERK1/2 Signaling Pathway and LTT462 Inhibition cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS RTK->GRB2/SOS activates Ras Ras GRB2/SOS->Ras activates Raf Raf Ras->Raf activates MEK1/2 MEK1/2 Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates RSK RSK Transcription Factors c-Fos, c-Jun, Elk-1 Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival ERK1/2->RSK phosphorylates ERK1/2->Transcription Factors phosphorylates

Caption: LTT462 inhibits the ERK1/2 signaling pathway.

Dose_Optimization_Workflow Experimental Workflow for LTT462 Dose Optimization cluster_0 Phase 1: On-Target Potency cluster_1 Phase 2: Downstream Inhibition cluster_2 Phase 3: Cellular Effects cluster_3 Phase 4: Selectivity Assessment A Dose-Response Curve (NanoBRET™ Target Engagement for ERK1/2) B Determine Target Engagement IC50 A->B C Dose-Response Analysis (Western Blot for p-RSK) B->C D Determine Functional Inhibition IC50 C->D E Dose-Response Curve (Cell Viability Assay, e.g., MTT) D->E F Determine Cytotoxicity GI50 I Optimal Dose Range (Maximize On-Target, Minimize Off-Target) F->I G Off-Target Kinase Profiling (e.g., Kinase Panel Screen) H Identify Potential Off-Targets G->H H->I

Caption: Workflow for optimizing LTT462 dosage.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Q1 Is the issue related to IC50 variability or high values? Start->Q1 A1 Check inhibitor stability, cell seeding consistency, and serum levels. Q1->A1 Yes Q2 Is there unexpected cytotoxicity at low doses? Q1->Q2 No End Resolution A1->End A2 Investigate off-target effects, solvent toxicity, and apoptosis induction. Q2->A2 Yes Q3 Is there a lack of on-target effect? Q2->Q3 No A2->End A3 Optimize treatment time, confirm pathway activation, and validate antibodies. Q3->A3 Yes Q3->End No A3->End

References

LTT462 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of LTT462 (also known as Rineterkib) in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is LTT462 and what is its mechanism of action?

A1: LTT462, also known as Rineterkib, is an orally available small molecule inhibitor of ERK1/2 (extracellular signal-regulated kinases 1 and 2).[1][2] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[2] By inhibiting ERK1/2, LTT462 blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth.[2]

Q2: What are the recommended storage conditions for LTT462?

A2: Proper storage of LTT462 is critical to maintain its integrity and activity. Based on available data, the following conditions are recommended:

  • Long-term storage: For months to years, store at -20°C.[2]

  • Short-term storage: For days to weeks, store at 0-4°C.[2]

  • General recommendations: The compound should be stored in a dry, dark place.[2]

Q3: How should I prepare a stock solution of LTT462?

Q4: Is LTT462 stable in aqueous solutions like PBS or cell culture media?

A4: The stability of LTT462 in aqueous solutions has not been publicly documented in detail. As a general precaution for small molecule inhibitors, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions. If storage is necessary, it should be for a short duration at 4°C, and the solution should be protected from light.

Troubleshooting Guide

This guide addresses potential issues related to LTT462 stability that may lead to inconsistent or unexpected experimental results.

Issue 1: Inconsistent or lower-than-expected activity of LTT462 in cell-based assays.
  • Possible Cause 1: Improper storage of LTT462 powder.

    • Troubleshooting Step: Verify that the powdered compound has been stored according to the recommendations (see table below). Long-term exposure to ambient temperatures, humidity, or light may cause degradation.

  • Possible Cause 2: Degradation of LTT462 in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution from the powdered compound. Avoid using old stock solutions, especially if they have been stored for an extended period at 4°C or have undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Instability in aqueous media.

    • Troubleshooting Step: Prepare fresh dilutions of LTT462 in your final assay medium immediately before each experiment. Do not store LTT462 in aqueous solutions for extended periods.

Issue 2: Precipitation of LTT462 in experimental setup.
  • Possible Cause 1: Poor solubility in the chosen solvent.

    • Troubleshooting Step: Ensure that the concentration of LTT462 does not exceed its solubility limit in the final assay medium. The percentage of the organic solvent (e.g., DMSO) in the final solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts and toxicity.

  • Possible Cause 2: Interaction with components in the medium.

    • Troubleshooting Step: Visually inspect the medium for any signs of precipitation after adding LTT462. If precipitation occurs, consider pre-diluting the compound in a small volume of serum-free medium before adding it to the final culture dish.

Data on LTT462 Stability and Handling

ParameterRecommendationSource
Physical Form Solid[2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping.[2]
Long-Term Storage -20°C (months to years)[2]
Short-Term Storage 0 - 4°C (days to weeks)[2]
Storage Conditions Dry and dark[2]

Experimental Protocols

Protocol 1: Preparation of LTT462 Stock Solution (General Protocol)

  • Materials: LTT462 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the LTT462 vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of LTT462 powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C in a dark, dry place.

Protocol 2: Western Blot Analysis for ERK1/2 Inhibition

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of LTT462 (prepared fresh from a DMSO stock) for the desired duration. Include a vehicle control (DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.

Visualizations

LTT462_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates LTT462 LTT462 (Rineterkib) LTT462->ERK Inhibits LTT462_Troubleshooting_Workflow Start Inconsistent/Low Activity of LTT462 Observed CheckStorage Check LTT462 Powder Storage Conditions Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CheckStock Check Stock Solution (Age, Freeze-Thaw Cycles) StorageOK->CheckStock Yes OrderNew Order New Batch of LTT462 StorageOK->OrderNew No StockOK Stock Solution Fresh? CheckStock->StockOK CheckDilution Review Dilution Protocol (Freshly Prepared?) StockOK->CheckDilution Yes PrepareFreshStock Prepare Fresh Stock Solution StockOK->PrepareFreshStock No DilutionOK Dilution Fresh? CheckDilution->DilutionOK PrepareFreshDilution Prepare Fresh Dilutions Immediately Before Use DilutionOK->PrepareFreshDilution No InvestigateOther Investigate Other Experimental Variables (e.g., Cell Line) DilutionOK->InvestigateOther Yes

References

Interpreting unexpected results in LTT462 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LTT462, an orally available inhibitor of extracellular signal-regulated kinase (ERK1/2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LTT462?

A1: LTT462 is an orally available small molecule that inhibits ERK1/2.[1] By binding to and inhibiting ERK, LTT462 prevents the activation of ERK-mediated signal transduction pathways.[1] This ultimately leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1] The mitogen-activated protein kinase (MAPK)/ERK pathway, which LTT462 targets, is often upregulated in various tumor cell types, playing a crucial role in their growth and survival.[1]

Q2: What are the primary molecular targets of LTT462?

A2: The primary molecular targets of LTT462 are MAPK1 (ERK2) and MAPK3 (ERK1). It may also target MAPK6 and MAPK7.

Q3: In which cancer types has LTT462 been investigated?

A3: LTT462 has been investigated in clinical trials for various advanced solid tumors that harbor MAPK pathway alterations.[2][3] The most common cancer types in these trials include cutaneous melanoma, colorectal carcinoma, and myelofibrosis.

Q4: What are some of the known clinical limitations or unexpected adverse events observed with LTT462?

A4: In a Phase I clinical trial, single-agent LTT462 showed limited clinical activity, with stable disease being the best overall response.[2][3] Dose-limiting toxicities were observed, including grade 3 eye disorders such as retinopathy and chorioretinopathy.[2][3] Common treatment-related adverse events included diarrhea and nausea.[2][3] Additionally, pharmacokinetic data suggested a potential saturation of absorption at higher doses (600 mg once daily).[2][3]

Troubleshooting Guide

Unexpected In Vitro Results

Q: My cell line, which has a known BRAF or NRAS mutation, is showing resistance to LTT462 treatment. What are the potential reasons?

A: There are several potential reasons for observing resistance to LTT462, even in cell lines with activating MAPK pathway mutations:

  • Intrinsic Resistance: The cells may have intrinsic resistance mechanisms, such as compensatory signaling through parallel pathways (e.g., PI3K/AKT pathway). Pharmacological inhibition of the ERK cascade can sometimes lead to the activation of such alternative survival pathways.

  • Acquired Resistance: Prolonged treatment with MAPK inhibitors can lead to acquired resistance. This can be due to secondary mutations in the MAPK pathway or amplification of receptor tyrosine kinases (RTKs).

  • Suboptimal Drug Concentration or Exposure: Ensure that the concentration of LTT462 used is appropriate for the cell line and that the drug is stable in your culture medium over the course of the experiment.

  • Experimental Variability: Inconsistent cell seeding density, passage number, or serum concentration in the media can all contribute to variability in drug response.

Troubleshooting In Vitro LTT462 Resistance
Potential Cause Recommended Action
Compensatory Signaling Perform a Western blot analysis to probe for activation of parallel pathways (e.g., p-AKT). Consider combination therapy with an inhibitor of the suspected compensatory pathway.
Acquired Resistance If you have been culturing cells with LTT462 for an extended period, consider performing genomic or transcriptomic analysis to identify potential resistance mechanisms.
Suboptimal Drug Exposure Verify the potency of your LTT462 stock. Perform a dose-response curve to determine the IC50 in your specific cell line. Ensure the drug is not degrading in your experimental conditions.
Experimental Variability Standardize your cell culture and assay protocols. Ensure consistent cell passage numbers and seeding densities.

Experimental Protocols

Protocol 1: Western Blot for Assessing ERK Pathway Inhibition

This protocol is for assessing the phosphorylation status of ERK and its downstream targets in response to LTT462 treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of LTT462 or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

LTT462_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target LTT462 Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival LTT462 LTT462 LTT462->ERK Inhibits

Caption: LTT462 inhibits the MAPK pathway by targeting ERK.

Troubleshooting_Workflow Start Unexpected Result: LTT462 Ineffective Check_Drug Verify LTT462 Concentration & Stability Start->Check_Drug Check_Cells Assess Cell Line Integrity (Passage, Mycoplasma) Start->Check_Cells Check_Pathway Analyze MAPK Pathway (Western Blot for p-ERK) Check_Drug->Check_Pathway Check_Cells->Check_Pathway Pathway_Inhibited Is p-ERK Decreased? Check_Pathway->Pathway_Inhibited Investigate_Resistance Investigate Resistance Mechanisms (e.g., PI3K/AKT activation) Pathway_Inhibited->Investigate_Resistance Yes Optimize_Experiment Optimize Experimental Conditions Pathway_Inhibited->Optimize_Experiment No Conclusion Identify Root Cause Investigate_Resistance->Conclusion Optimize_Experiment->Conclusion

Caption: A logical workflow for troubleshooting unexpected LTT462 results.

References

Technical Support Center: LTT462 In Vivo Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating LTT462-associated toxicities during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is LTT462 and what is its mechanism of action?

A1: LTT462 is an orally available small molecule inhibitor of ERK1/2 (extracellular signal-regulated kinases 1 and 2). It functions by binding to and inhibiting the activity of ERK1/2, which are key components of the MAPK (mitogen-activated protein kinase) signaling pathway.[1][2] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[1][2] By inhibiting ERK1/2, LTT462 aims to block the downstream signaling that promotes tumor growth.[1]

Q2: What are the most common toxicities observed with LTT462 in vivo?

A2: Based on a Phase I clinical trial (NCT02711345), the most frequently reported treatment-related adverse events (TRAEs) in patients receiving LTT462 include diarrhea, nausea, and retinopathy.[3][4] Grade 3/4 TRAEs were also reported, with retinopathy being the most common in this category.[3][4]

Q3: What is the maximum tolerated dose (MTD) of LTT462?

A3: The MTD of LTT462 was determined to be 400 mg once daily (QD) and 150 mg twice daily (BID) in the Phase I clinical trial.[3][4] It is important to note that these doses are for human patients and preclinical MTD studies in relevant animal models are necessary to guide in vivo experimental design.

Troubleshooting Guides

This section provides structured guidance for managing specific toxicities that may be encountered during in vivo studies with LTT462.

Troubleshooting Diarrhea

Diarrhea is a common side effect of many kinase inhibitors. Prompt management is crucial to prevent dehydration and maintain the integrity of the study.

Initial Assessment and Grading:

  • Grade 1: Mild increase in stool frequency.

  • Grade 2: Moderate increase in stool frequency, not interfering with daily activities.

  • Grade 3: Severe increase in stool frequency, interfering with daily activities; dehydration may be present.

  • Grade 4: Life-threatening consequences; urgent intervention required.

Mitigation Strategies:

GradeRecommended Action
Grade 1-2 - Supportive Care: Ensure ad libitum access to hydration (e.g., water with electrolytes).- Dietary Modification: If applicable to the animal model, provide a low-fiber, bland diet.- Anti-diarrheal Therapy: Initiate treatment with loperamide.
Grade 3 - Dose Interruption: Temporarily suspend LTT462 administration.- Aggressive Supportive Care: Provide subcutaneous or intravenous fluids to correct dehydration.- Continue Anti-diarrheal Therapy: Maintain loperamide treatment.- Consider Corticosteroids: If diarrhea is suspected to be inflammatory, a short course of corticosteroids may be considered.
Grade 4 - Discontinue LTT462: Terminate the experiment for the affected animal.- Intensive Supportive Care: Provide immediate and intensive fluid and electrolyte replacement.

Experimental Protocol: Loperamide Administration in a Murine Model

This protocol provides a starting point for managing LTT462-induced diarrhea in mice. Dose and frequency may need to be optimized for your specific model.

  • Preparation: Prepare a stock solution of loperamide (e.g., 1 mg/mL in a suitable vehicle).

  • Dosing:

    • For Grade 1-2 diarrhea, administer an initial oral dose of 1-3 mg/kg of loperamide.[1]

    • Follow with maintenance doses of 1 mg/kg after each loose stool, not exceeding a total daily dose of 10 mg/kg.

  • Monitoring:

    • Closely monitor stool consistency and frequency.

    • Record daily body weight to assess hydration status.

    • Observe for any signs of abdominal distress.

  • Washout: Once diarrhea resolves, gradually taper the loperamide dose over 24-48 hours.

Troubleshooting Logic for Diarrhea

Caption: Troubleshooting workflow for managing LTT462-induced diarrhea.

Troubleshooting Nausea and Vomiting

While less common in rodent models that do not vomit, signs of nausea can include pica (consumption of non-nutritive substances) and reduced food intake.

Mitigation Strategies:

SeverityRecommended Action
Mild to Moderate - Supportive Care: Ensure easy access to palatable food and water.- Antiemetic Therapy: Consider prophylactic or therapeutic administration of an antiemetic agent.
Severe - Dose Interruption: Temporarily halt LTT462 treatment.- Supportive Care: Provide nutritional support if significant weight loss occurs.- Re-evaluate Dose: If nausea persists upon re-challenge, consider a dose reduction of LTT462.

Experimental Protocol: Antiemetic Co-administration in a Rat Model

This protocol is a general guideline for mitigating nausea, which can be adapted for your specific experimental needs.

  • Antiemetic Selection: Choose an appropriate antiemetic. Ondansetron, a 5-HT3 receptor antagonist, is commonly used in preclinical models of chemotherapy-induced nausea.

  • Dosing:

    • Administer ondansetron (e.g., 1-3 mg/kg, intraperitoneally) 30-60 minutes prior to LTT462 administration.

    • The dose may be repeated as needed based on the observation of nausea-like behaviors.

  • Monitoring:

    • Measure daily food and water intake.

    • If applicable, monitor for pica behavior.

    • Track body weight changes.

Troubleshooting Logic for Nausea

Caption: Troubleshooting workflow for managing LTT462-induced nausea.

Troubleshooting Retinopathy

Retinopathy is a serious potential toxicity and requires careful monitoring.

Monitoring and Assessment:

  • Regular Ophthalmic Examinations: Conduct regular fundoscopic examinations to monitor for any retinal changes.

  • Specialized Imaging: Techniques like optical coherence tomography (OCT) can provide detailed cross-sectional images of the retina to detect subtle abnormalities.

Mitigation Strategies:

SeverityRecommended Action
Early/Mild Changes - Dose Reduction: Consider reducing the dose of LTT462.- Corticosteroid Therapy: Topical or systemic corticosteroids may be beneficial.
Progressive/Severe Changes - Discontinue LTT462: To prevent irreversible retinal damage, discontinuation of the drug may be necessary.

Experimental Protocol: Dexamethasone Administration for Retinopathy in a Rat Model

This protocol provides a potential approach to manage drug-induced retinopathy. The dose and route of administration should be carefully considered based on the severity and nature of the observed retinopathy.

  • Dexamethasone Preparation: Prepare a sterile solution of dexamethasone for the chosen route of administration (e.g., topical, subcutaneous, or intraperitoneal).

  • Dosing:

    • A starting dose for systemic administration in rats could be in the range of 0.1-1 mg/kg daily.[2]

    • The dose should be adjusted based on the response and any observed side effects of the corticosteroid.

  • Monitoring:

    • Perform frequent ophthalmic examinations to track the progression or resolution of retinal changes.

    • Monitor for systemic side effects of corticosteroid treatment.

Troubleshooting Logic for Retinopathy

Caption: Troubleshooting workflow for managing LTT462-induced retinopathy.

Advanced Mitigation Strategies

Intermittent Dosing Schedules:

To potentially reduce the cumulative toxicity of LTT462, consider implementing intermittent dosing schedules. This could involve, for example, a 5-days-on/2-days-off or a 1-week-on/1-week-off cycle. Such schedules may allow for recovery from subclinical toxicities and improve the overall tolerability of the treatment.

Combination Therapy:

Combining LTT462 with inhibitors of other signaling pathways, such as PI3K/mTOR or CDK4/6, may allow for a reduction in the dose of LTT462 while maintaining or even enhancing anti-tumor efficacy.[3] This approach could potentially mitigate dose-dependent toxicities.

Signaling Pathway Overview

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation LTT462 LTT462 LTT462->ERK Pathway_Component Pathway Component Target_of_LTT462 Target of LTT462 Inhibitor Inhibitor Inhibition Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of LTT462.

Disclaimer: The information provided in this technical support center is intended for guidance in a research setting and should not be considered as clinical advice. All experimental procedures should be conducted in accordance with approved animal care and use protocols. Dose ranges and specific mitigation strategies may require optimization for different animal models and experimental conditions.

References

Technical Support Center: LTT462 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the ERK1/2 inhibitor, LTT462. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is LTT462 and what is its mechanism of action?

A1: LTT462 is an orally available small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK1/2 and preventing their kinase activity.[1] This inhibition blocks the phosphorylation of downstream substrates in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ultimately leading to the suppression of tumor cell proliferation and survival in cancers with an overactive MAPK pathway.[1][2]

Q2: In which cancer cell lines can I expect LTT462 to be effective?

A2: LTT462 has shown preclinical activity in various cancer cells with alterations in the MAPK pathway.[1][2] This includes, but is not limited to, cell lines with BRAF mutations (e.g., melanoma) and KRAS mutations (e.g., colorectal and pancreatic cancer).[1][3][4] The sensitivity to LTT462 will vary between cell lines, and it is crucial to determine the IC50 value for your specific cell line of interest.

Q3: What is a typical starting concentration range for an LTT462 dose-response experiment?

A3: While specific IC50 values for LTT462 in a wide range of cell lines are not publicly available, based on data for other potent ERK1/2 inhibitors, a broad starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments. This range should allow for the determination of a full dose-response curve, including the IC50 value. For subsequent experiments, a more focused range around the determined IC50 should be used.

Q4: How long should I treat my cells with LTT462?

A4: The optimal treatment duration will depend on the specific cell line and the endpoint being measured. For assessing the inhibition of ERK phosphorylation (p-ERK), a short incubation time of 1 to 4 hours is typically sufficient. For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation period of 48 to 72 hours is generally required to observe significant effects.

Q5: I am observing high variability in my IC50 values for LTT462 between experiments. What could be the cause?

A5: Inconsistent IC50 values are a common issue and can stem from several factors. Refer to the "Troubleshooting Inconsistent IC50 Values" section below for a detailed guide on how to identify and address the potential sources of variability. Key areas to investigate include compound handling, cell culture practices, and assay execution.[5][6]

Q6: My cells are showing toxicity at concentrations where I don't see significant inhibition of p-ERK. What could be the reason?

A6: This could be indicative of off-target effects, where LTT462 may be inhibiting other kinases or cellular processes, leading to cytotoxicity independent of ERK1/2 inhibition.[7][8] It is important to correlate the phenotypic outcome (e.g., cell death) with on-target pathway modulation (p-ERK reduction). Consider performing a more detailed time-course experiment to understand the kinetics of p-ERK inhibition versus the onset of cytotoxicity. If the discrepancy persists, investigating potential off-target effects may be necessary.

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values
Possible Cause Suggested Solution
Compound Solubility and Stability LTT462 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[9][10] Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Visually inspect for any precipitation. If precipitation occurs, try pre-warming the medium and vortexing gently during dilution. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls.[10][11]
Cell Culture Conditions Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate. Inconsistent cell numbers can significantly impact the results of viability assays. Cell Health: Regularly monitor your cells for any signs of stress or contamination. Only use healthy, actively dividing cells for your experiments.
Assay Execution Incubation Time: Standardize the incubation time for LTT462 treatment across all experiments. Reagent Quality: Use high-quality, fresh reagents for your assays. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions of LTT462.
Data Analysis Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 values. Outliers: Carefully examine your data for any outliers and consider appropriate statistical methods for handling them.
Troubleshooting Western Blot for p-ERK Inhibition
Issue Possible Cause Suggested Solution
No or weak p-ERK signal in the control Insufficient pathway activation.Serum-starve the cells for 4-16 hours before treatment, followed by stimulation with a growth factor (e.g., EGF, FGF, or serum) for a short period (5-15 minutes) before cell lysis to induce a robust p-ERK signal.
High basal p-ERK signal in all lanes Cells were not properly serum-starved.Ensure complete removal of serum-containing medium and adequate starvation time.
No decrease in p-ERK with LTT462 treatment Incorrect LTT462 concentration or incubation time.Verify the concentration of your LTT462 stock solution. Perform a dose-response and time-course experiment to determine the optimal conditions for p-ERK inhibition in your cell line.
Inconsistent p-ERK/total ERK ratio Inaccurate protein quantification or loading.Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in all lanes. Normalization: Always normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.[12][13]
"Smiley" or distorted bands Issues with gel electrophoresis.Ensure proper polymerization of the gel and run the gel at an appropriate voltage.

Experimental Protocols

Protocol 1: Determining the IC50 of LTT462 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of LTT462 in complete cell culture medium. A typical starting range would be 10 µM down to 0.1 nM in 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest LTT462 concentration.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of LTT462 or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Normalize the data to the vehicle-treated control cells (set as 100% viability). Plot the percentage of viability against the log of the LTT462 concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK Inhibition by LTT462
  • Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate for 4-16 hours.

  • LTT462 Treatment: Treat the serum-starved cells with various concentrations of LTT462 (e.g., ranging from 0.1x to 10x the predetermined IC50 for viability) for 1-4 hours. Include a vehicle control.

  • Pathway Stimulation: Shortly before cell lysis (e.g., for the last 5-15 minutes of LTT462 treatment), stimulate the cells with a growth factor or serum to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing for Total ERK:

    • After imaging, strip the membrane using a mild stripping buffer.

    • Wash, block, and re-probe the membrane with a primary antibody against total ERK1/2.

    • Incubate with the secondary antibody and image the blot again.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ). For each sample, normalize the p-ERK signal to the corresponding total ERK signal.

Mandatory Visualizations

LTT462_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream_Targets Downstream Targets ERK->Downstream_Targets Phosphorylates LTT462 LTT462 LTT462->ERK Inhibits Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT462.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_LTT462 2. Prepare Serial Dilutions of LTT462 Treat_Cells 3. Treat Cells with LTT462 and Vehicle Control Prepare_LTT462->Treat_Cells Incubate 4. Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis 6. Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

References

Technical Support Center: LTT462 High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LTT462 high-throughput screening (HTS). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts and issues encountered during screening campaigns.

Frequently Asked Questions (FAQs)

Q1: My Z'-factor is consistently below 0.5. How can I troubleshoot and improve my assay performance?

A low Z'-factor is a critical issue indicating poor separation between your positive and negative controls, which makes it difficult to confidently identify true hits.[1] A Z'-factor value between 0.5 and 1.0 is considered excellent for HTS, while values below 0.5 suggest the assay requires significant optimization.[2][3]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reagent Concentrations: Titrate key reagents, such as the LTT462 ligand or substrate, to find the optimal concentrations that maximize the signal window.

  • Incorrect Cell Density: For cell-based assays, variations in cell number per well can increase signal variability. Optimize cell seeding density to ensure a healthy, uniform monolayer.

  • Inappropriate Incubation Times: Both assay incubation and reagent equilibration times can impact signal stability. Perform a time-course experiment to determine the point of maximum, stable signal.

  • High Data Variability: High standard deviations in either positive or negative controls will lower the Z'-factor.[1] This can be caused by inconsistent liquid handling, cell plating, or environmental factors. Ensure equipment is properly calibrated and that environmental conditions (temperature, humidity) are stable.

A logical workflow can help diagnose the root cause of a poor Z'-factor.

G start Low Z'-Factor (<0.5) check_variability Assess Variability (High SD in Controls?) start->check_variability Step 1 check_window Assess Signal Window (Low S/B Ratio?) check_variability->check_window No high_sd Yes, High SD check_variability->high_sd Yes low_sw Yes, Low S/W check_window->low_sw Yes end_node Re-evaluate Z'-Factor check_window->end_node No, review data for other anomalies troubleshoot_sd Troubleshoot Variability high_sd->troubleshoot_sd troubleshoot_sw Troubleshoot Signal Window low_sw->troubleshoot_sw cause_sd1 Inconsistent Liquid Handling troubleshoot_sd->cause_sd1 cause_sd2 Uneven Cell Plating troubleshoot_sd->cause_sd2 cause_sd3 Temperature/ Humidity Fluctuations troubleshoot_sd->cause_sd3 cause_sw1 Suboptimal Reagent Concentrations troubleshoot_sw->cause_sw1 cause_sw2 Incorrect Incubation Time troubleshoot_sw->cause_sw2 cause_sw3 Reagent Degradation troubleshoot_sw->cause_sw3 cause_sd1->end_node cause_sd2->end_node cause_sd3->end_node cause_sw1->end_node cause_sw2->end_node cause_sw3->end_node

Caption: Workflow for troubleshooting a low Z'-factor. (Max Width: 760px)
Z'-Factor ValueAssay ClassificationInterpretation for HTS
≥ 0.5Excellent / GoodThe assay is robust and reliable for high-throughput screening.[1]
0 to < 0.5MarginalThe assay may be acceptable but has a small separation band.[4]
< 0UnacceptableNo separation between controls; the assay is unsuitable for screening.[1]

Q2: I am observing significant "edge effects" in my 384-well plates. What causes this and how can I mitigate it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[5] This is a common systematic artifact, primarily caused by increased evaporation and temperature gradients in the outer wells, which can alter reagent concentrations and impact cell viability.[5][6] This effect is more pronounced in higher-density plates (384- and 1536-well) due to smaller well volumes.[6]

Mitigation Strategies:

  • Create a Hydration Border: Do not use the outer one or two rows and columns for experimental samples. Instead, fill these wells with sterile water or assay media to create a buffer against evaporation.[7]

  • Use Low-Evaporation Lids: Standard lids fit loosely to allow for gas exchange. Lids specifically designed for low evaporation provide a better seal.[8]

  • Apply Plate Seals: For biochemical assays, foil or clear sealing tapes are highly effective at preventing evaporation. For cell-based assays, use sterile, breathable seals that allow for gas exchange.[5][8]

  • Minimize Incubation Time: If the assay protocol allows, reducing the overall incubation time can limit the extent of evaporation.[8]

  • Ensure Stable Incubation: Minimize incubator door openings to maintain stable temperature and humidity. Allow plates to equilibrate to room temperature on a level surface before placing them in the incubator to promote even cell settling.[9]

Q3: My screen has produced several hits, but I suspect some are false positives due to compound autofluorescence. How can I confirm this?

Compound autofluorescence is a major source of interference in fluorescence-based assays.[10] It occurs when a test compound emits light at the same wavelength used for detection, leading to an artificially high signal and a false-positive result.[11] Approximately 10% of compounds in typical HTS libraries may exhibit some level of fluorescence.[10]

Troubleshooting and Validation Protocol:

  • Pre-read Plates: Before adding any fluorescent assay reagents or cells, read the fluorescence of the compound-only plates at the assay's excitation and emission wavelengths. Wells containing fluorescent compounds will show a high signal compared to the vehicle control (DMSO).

  • Perform a Buffer-Only Counterscreen: Re-test the suspected hits in the assay buffer without any biological components (e.g., cells, enzymes). A persistent signal confirms the compound is autofluorescent.

  • Use Red-Shifted Dyes: Autofluorescence is more common at lower (blue/green) wavelengths.[10] If possible, switch to a fluorophore that excites and emits at higher wavelengths (red-shifted) to avoid the compound's interference spectrum.

Q4: My LTT462 assay is a luciferase reporter assay. How do I rule out hits that are just direct inhibitors of the luciferase enzyme?

Direct inhibition of the reporter enzyme (e.g., firefly luciferase) is a well-documented artifact that leads to false positives in assays designed to find inhibitors of an upstream biological process.[11][12] Compounds can interfere with the enzyme's catalytic activity, making it appear as if the upstream pathway (LTT462) has been inhibited.[13] Studies have shown that up to 3% of compounds in a screening library can directly inhibit firefly luciferase.[14]

Solution: Luciferase Inhibition Counterscreen

The most effective way to identify these artifacts is to perform a counterscreen with purified luciferase enzyme.

Experimental Protocol: Luciferase Inhibition Counterscreen

  • Objective: To determine if hit compounds from the primary screen directly inhibit firefly luciferase activity.

  • Materials:

    • Purified recombinant firefly luciferase enzyme.

    • Luciferase substrate (e.g., D-luciferin).

    • ATP.

    • Assay buffer (e.g., Tris-HCl or PBS with MgCl2).

    • Hit compounds and controls (a known luciferase inhibitor and DMSO).

    • White, opaque 384-well assay plates.

  • Methodology:

    • Prepare a dilution series of the hit compounds in assay buffer and dispense them into the wells of a 384-well plate.

    • Add a solution of purified luciferase enzyme and ATP to all wells.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the luminescent reaction by injecting the D-luciferin substrate into the wells using a plate reader's injector.

    • Immediately measure the luminescence signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Compounds that show a dose-dependent decrease in luminescence are confirmed as direct luciferase inhibitors and should be flagged as artifacts from the primary screen.

Q5: What is a robust workflow for validating hits from my primary LTT462 screen?

Hit validation is a multi-step process designed to eliminate false positives and confirm that the compound's activity is specific to the target of interest.[12][15] A rigorous validation cascade ensures that resources are focused only on the most promising candidates.

Below is a diagram illustrating a typical hit validation workflow, which incorporates counterscreens for common artifacts and orthogonal assays to confirm biological activity.

G cluster_triage Hit Triage & Confirmation cluster_validation Hit Validation primary_screen Primary HTS Screen Hits dose_response 1. Dose-Response Confirmation primary_screen->dose_response counterscreens 2. Artifact Counterscreens dose_response->counterscreens cs1 Luciferase Inhibition counterscreens->cs1 Is it a luciferase assay? cs2 Autofluorescence Check counterscreens->cs2 Is it a fluorescence assay? cs3 Aggregation Assay (add detergent) counterscreens->cs3 General orthogonal_assay 3. Orthogonal Assay cs1->orthogonal_assay artifact Artifact / False Positive cs1->artifact cs2->orthogonal_assay cs2->artifact cs3->orthogonal_assay cs3->artifact sar 4. SAR Analysis orthogonal_assay->sar validated_hit Validated Hit for Lead Optimization sar->validated_hit

Caption: A logical workflow for HTS hit validation. (Max Width: 760px)

References

Improving the therapeutic window of LTT462

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LTT462, a potent and selective oral small molecule inhibitor of ERK1/2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during preclinical evaluation of LTT462.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LTT462?

A1: LTT462, also known as Rineterkib, is an orally available small molecule inhibitor that targets Extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1] By binding to and inhibiting the kinase activity of ERK1/2, LTT462 prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that drives cancer cell growth.

Q2: In which cancer types has LTT462 shown preclinical activity?

A2: LTT462 has demonstrated preclinical activity in a range of cancer cell lines and in vivo xenograft models with activating mutations in the MAPK pathway, including those with KRAS, NRAS, and BRAF mutations.[1][2]

Q3: What are the known toxicities associated with LTT462 from clinical trials?

A3: In a Phase I clinical trial (NCT02711345), the most common treatment-related adverse events (TRAEs) were diarrhea, nausea, and retinopathy.[1][3] Grade 3/4 TRAEs included retinopathy and chorioretinopathy.[1][3]

Q4: What is the maximum tolerated dose (MTD) of LTT462 in humans?

A4: The MTD of LTT462 was determined to be 400 mg once daily (QD) and 150 mg twice daily (BID) in a Phase I dose-finding study.[1][3]

Q5: Is LTT462 being investigated in combination with other agents?

A5: Yes, due to limited single-agent clinical activity, LTT462 is being investigated in combination with the RAF inhibitor LXH254 in patients with non-small cell lung cancer (NSCLC) and melanoma (NCT02974725).[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.

  • Possible Cause 2: Incomplete dissolution of LTT462.

    • Troubleshooting Tip: LTT462 is a small molecule inhibitor. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Vortex the stock solution and serial dilutions thoroughly.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Troubleshooting Tip: To minimize evaporation from the outer wells of the plate, which can concentrate the drug and affect cell growth, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media.

Issue 2: Inconsistent inhibition of ERK phosphorylation in Western blots.

  • Possible Cause 1: Suboptimal LTT462 incubation time.

    • Troubleshooting Tip: The inhibition of ERK phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal incubation time for maximal inhibition in your cell line.

  • Possible Cause 2: Cell confluence affecting signaling pathways.

    • Troubleshooting Tip: Plate cells at a density that prevents them from becoming over-confluent during the experiment. High cell density can alter baseline signaling and the cellular response to inhibitors.

  • Possible Cause 3: Issues with antibody quality or concentration.

    • Troubleshooting Tip: Use validated antibodies for phospho-ERK (p-ERK) and total ERK. Titrate the primary and secondary antibodies to determine the optimal concentrations for a strong signal-to-noise ratio. Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Experiments

Issue 1: Poor tumor growth inhibition despite in vitro efficacy.

  • Possible Cause 1: Suboptimal dosing or schedule.

    • Troubleshooting Tip: The MTD from clinical trials (converted to an appropriate animal dose) can be a starting point. However, preclinical efficacy may be improved with different dosing schedules (e.g., intermittent dosing) to mitigate potential on-target toxicities that could limit the effective dose.

  • Possible Cause 2: Pharmacokinetic/pharmacodynamic (PK/PD) mismatch.

    • Troubleshooting Tip: Conduct a pilot PK/PD study in your tumor model to correlate LTT462 plasma concentrations with the inhibition of p-ERK in the tumor tissue at different time points after dosing. This will help in designing a dosing regimen that maintains sufficient target inhibition over time.

  • Possible Cause 3: Tumor model intrinsic resistance.

    • Troubleshooting Tip: Ensure your xenograft model has a documented MAPK pathway mutation (e.g., BRAF, KRAS, NRAS) that confers sensitivity to ERK inhibition. Consider testing LTT462 in multiple relevant models.

Issue 2: Significant animal toxicity (e.g., weight loss, lethargy).

  • Possible Cause 1: On-target toxicity in normal tissues.

    • Troubleshooting Tip: The MAPK pathway is also important in normal tissues. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery and potentially improve the therapeutic window.

  • Possible Cause 2: Formulation or vehicle-related toxicity.

    • Troubleshooting Tip: Ensure the vehicle used to formulate LTT462 for oral gavage is well-tolerated by the animals. Run a vehicle-only control group to assess any vehicle-specific toxicity.

Data Presentation

Table 1: LTT462 Clinical Trial (NCT02711345) Adverse Events

Adverse Event (AE)Frequency (All Grades)Frequency (Grade 3/4)
Diarrhea38%Not specified
Nausea34%Not specified
RetinopathyNot specified6%
ChorioretinopathyNot specified3% (2 patients)

Data summarized from a Phase I dose-finding study in patients with advanced solid tumors harboring MAPK pathway alterations.[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • LTT462 Preparation: Prepare a stock solution of LTT462 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of LTT462. Include a vehicle control (DMSO at the same final concentration as the highest LTT462 dose).

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of LTT462 for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression LTT462 LTT462 LTT462->ERK Inhibition

Caption: The MAPK signaling pathway and the point of inhibition by LTT462.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (MAPK-mutant) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Treat with LTT462 Western_Blot Western Blot (p-ERK Inhibition) Cell_Culture->Western_Blot Treat with LTT462 IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Determine IC50 Target_Inhibition Target_Inhibition Western_Blot->Target_Inhibition Confirm Target Inhibition Xenograft_Model Xenograft Model Establishment Treatment LTT462 Treatment (e.g., oral gavage) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (e.g., body weight) Treatment->Toxicity_Monitoring Efficacy_Analysis Efficacy_Analysis Tumor_Measurement->Efficacy_Analysis Analyze Tumor Growth Inhibition

Caption: A general experimental workflow for the preclinical evaluation of LTT462.

Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Check_Dose Is the dose and schedule optimized? Start->Check_Dose Check_PKPD Is there a PK/PD correlation? Check_Dose->Check_PKPD Yes Optimize_Dose Optimize dose/schedule (e.g., intermittent dosing) Check_Dose->Optimize_Dose No Check_Model Is the tumor model appropriate? Check_PKPD->Check_Model Yes Conduct_PKPD Conduct PK/PD study Check_PKPD->Conduct_PKPD No Select_Model Select model with confirmed MAPK mutation Check_Model->Select_Model No End Improved Efficacy Check_Model->End Yes Optimize_Dose->End Conduct_PKPD->End Select_Model->End

Caption: A logical troubleshooting guide for addressing inconsistent in vivo efficacy of LTT462.

References

Validation & Comparative

A Comparative Guide to Validating LTT462 Target Engagement in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of LTT462, a potent and selective inhibitor of ERK1/2, in tumor tissues. The performance of LTT462 is compared with other ERK1/2 inhibitors, supported by preclinical and clinical experimental data.

Introduction to LTT462 and ERK1/2 Target Engagement

LTT462 is an orally available small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway is a frequent driver of oncogenesis, making ERK1/2 a critical therapeutic target.[1] Validating that LTT462 effectively engages its target in tumor tissues is crucial for its clinical development. This is typically achieved by measuring the modulation of downstream pharmacodynamic (PD) biomarkers.

The primary biomarkers for assessing LTT462 target engagement are the phosphorylation of ERK1/2 (pERK) itself and the expression of downstream targets such as Dual Specificity Phosphatase 6 (DUSP6).[2][3] A reduction in pERK levels and a decrease in the expression of DUSP6, a negative feedback regulator of the MAPK pathway, are indicative of successful target inhibition by LTT462.[2][3]

Comparison of LTT462 with Alternative ERK1/2 Inhibitors

Several other ERK1/2 inhibitors have been developed and evaluated in preclinical and clinical settings. This section compares LTT462 with three notable alternatives: Ulixertinib (BVD-523), MK-8353, and GDC-0994 (Ravoxertinib).

Preclinical and Clinical Overview
InhibitorTargetKey Preclinical FindingsKey Clinical Findings (Phase I)
LTT462 ERK1/2Preclinical activity in multiple MAPK-activated cancer cells and xenograft models.[3]Reduced DUSP6 expression relative to baseline in most patients evaluated.[2][3]
Ulixertinib (BVD-523) ERK1/2Dose-dependent tumor growth inhibition in BRAF and RAS mutant xenograft models.[4] Inhibition of pERK and DUSP6 mRNA in tumor tissues.[4]Near-complete inhibition of ERK activity in whole blood. Partial responses observed in patients with NRAS, BRAF V600, and non-V600 BRAF mutant solid tumors.[5]
MK-8353 ERK1/2Significant dose-dependent inhibition of pERK in tumor tissues of xenograft models.[6] Tumor growth inhibition or regression in 83% of animal models tested.[6]Well-tolerated up to 400 mg twice daily. Exhibited antitumor activity in patients with BRAFV600-mutant melanoma.[6][7][8]
GDC-0994 (Ravoxertinib) ERK1/2Significant inhibition of pRSK in HCT116 colorectal cancer xenografts.[9] Tumor growth inhibition in KRAS-mutant and BRAF-mutant xenograft models.[9]Acceptable safety profile. MAPK pathway inhibition ranged from 19% to 51% in evaluable paired biopsies. Confirmed partial responses in patients with BRAF-mutant colorectal cancer.[10]

Methods for Validating Target Engagement

A variety of well-established methods can be employed to validate LTT462 target engagement in tumor tissues. Each method offers distinct advantages in terms of sensitivity, spatial resolution, and quantification.

Key Pharmacodynamic Biomarkers
  • Phospho-ERK (pERK): Direct measurement of the phosphorylation status of ERK1/2. Inhibition of ERK1/2 by LTT462 leads to a decrease in pERK levels.

  • DUSP6: A downstream target of the ERK signaling pathway that is upregulated as a negative feedback mechanism. Inhibition of ERK signaling by LTT462 leads to a decrease in DUSP6 expression at both the mRNA and protein levels.[2][3]

  • Phospho-RSK (pRSK): A direct substrate of ERK. Its phosphorylation is a reliable indicator of ERK activity.

Experimental Techniques
TechniqueBiomarkerAdvantagesDisadvantages
Immunohistochemistry (IHC) pERKProvides spatial resolution within the tumor microenvironment. Allows for semi-quantitative analysis (H-score).Can be challenging to standardize and quantify precisely.
Western Blotting pERK, DUSP6, pRSKAllows for quantitative analysis of protein expression levels in tumor lysates.Lacks spatial information. Requires sufficient tissue for protein extraction.
In Situ Hybridization (ISH) DUSP6 mRNAProvides spatial information on gene expression within the tumor. Can be highly sensitive and specific (e.g., RNAscope).Can be technically challenging and requires specialized probes and reagents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Immunohistochemistry (IHC) for Phospho-ERK (pERK)

Objective: To visualize and semi-quantify the levels of pERK in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with Tris-buffered saline with Tween 20 (TBST).

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum in TBST) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate sections with a validated anti-pERK1/2 (e.g., Thr202/Tyr204) antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Data Analysis:

  • Staining intensity and the percentage of positive tumor cells are scored. An H-score can be calculated for semi-quantitative comparison.

Western Blotting for DUSP6

Objective: To quantify the expression of DUSP6 protein in tumor tissue lysates.

Protocol:

  • Tissue Lysis:

    • Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against DUSP6 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control:

    • Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Analysis:

  • Quantify band intensities using densitometry software. Normalize DUSP6 band intensity to the loading control.

RNA In Situ Hybridization (ISH) for DUSP6 mRNA using RNAscope™

Objective: To detect and quantify DUSP6 mRNA expression in FFPE tumor tissue sections with single-molecule sensitivity and spatial resolution.

Protocol (based on the RNAscope™ 2.5 HD Reagent Kit-BROWN):

  • Pre-treatment:

    • Bake FFPE sections at 60°C for 1 hour.

    • Deparaffinize in xylene and rehydrate through an ethanol series.

    • Perform target retrieval using RNAscope™ Target Retrieval Reagent.

    • Treat with RNAscope™ Protease Plus.

  • Probe Hybridization:

    • Hybridize with the target-specific probe for DUSP6 at 40°C for 2 hours.

  • Signal Amplification:

    • Perform a series of signal amplification steps (Amp 1-6) according to the manufacturer's protocol.

  • Detection:

    • Incubate with the appropriate HRP-conjugated label probe and detect with DAB.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

Data Analysis:

  • RNAscope™ results can be scored manually based on the number of dots per cell or analyzed using image analysis software for a more quantitative assessment.

Visualizing Pathways and Workflows

MAPK Signaling Pathway and LTT462 Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., DUSP6) ERK->Transcription LTT462 LTT462 LTT462->ERK Inhibition Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Tumor_Model Establish Tumor Xenograft Model Treatment Administer LTT462 or Vehicle Tumor_Model->Treatment Biopsy Collect Tumor Biopsies (Pre- and Post-treatment) Treatment->Biopsy IHC IHC for pERK Biopsy->IHC WB Western Blot for DUSP6, pERK, pRSK Biopsy->WB ISH ISH for DUSP6 mRNA Biopsy->ISH Data_Analysis Data Analysis and Comparison IHC->Data_Analysis WB->Data_Analysis ISH->Data_Analysis Comparison LTT462 LTT462 Target Engagement Validation Methods Methods Immunohistochemistry (IHC) Western Blotting In Situ Hybridization (ISH) LTT462->Methods Advantages Advantages Spatial Resolution Quantitative Analysis High Sensitivity Methods->Advantages Biomarkers Biomarkers pERK DUSP6 (protein) DUSP6 (mRNA) Methods->Biomarkers

References

Predicting Response to LTT462: A Comparative Guide to Biomarkers in MAPK-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted therapies has revolutionized the treatment landscape for cancers harboring specific genetic alterations. LTT462, an orally available inhibitor of ERK1/2, represents a promising therapeutic strategy for tumors with a constitutively active Mitogen-Activated Protein Kinase (MAPK) pathway. This guide provides a comprehensive comparison of biomarkers for predicting response to LTT462 and alternative therapies, supported by available clinical and preclinical data, and detailed experimental protocols.

LTT462: Targeting the Terminal Node of the MAPK Pathway

LTT462 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the final kinases in the MAPK signaling cascade (RAS-RAF-MEK-ERK), ERK1/2 are critical for cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like BRAF and NRAS lead to aberrant activation of this pathway, making ERK1/2 compelling therapeutic targets.

A first-in-human Phase I clinical trial (NCT02711345) evaluated LTT462 in patients with advanced solid tumors harboring MAPK pathway alterations. The most common cancers in this study were colorectal, ovarian, and pancreatic cancer. While the single-agent activity of LTT462 was limited, an unconfirmed partial response was observed in a patient with cholangiocarcinoma harboring a BRAF mutation. This finding underscores the potential of BRAF mutations as a predictive biomarker for sensitivity to LTT462. Currently, LTT462 is also being investigated in a Phase Ib trial (NCT02974725) in combination with the RAF inhibitor LXH254 for non-small cell lung cancer (NSCLC) and melanoma with specific KRAS, BRAF, or NRAS mutations.

Key Predictive Biomarkers for LTT462 and Alternative Therapies

The selection of patients most likely to benefit from LTT462 and other MAPK pathway-targeted therapies relies on the identification of specific molecular biomarkers.

Biomarkers of Sensitivity
BiomarkerLTT462 (ERK Inhibitor)Alternative Therapies (BRAF/MEK Inhibitors)
BRAF V600E/K Mutations Potential Sensitivity: The partial response in a BRAF-mutant cholangiocarcinoma patient suggests sensitivity. Preclinical data on other ERK inhibitors also indicate efficacy in BRAF-mutant models.Established Sensitivity: FDA-approved combinations of BRAF inhibitors (e.g., dabrafenib, encorafenib) and MEK inhibitors (e.g., trametinib, binimetinib) are standard of care in BRAF V600-mutant melanoma, NSCLC, and colorectal cancer.
NRAS Mutations Potential Sensitivity: As NRAS mutations activate the MAPK pathway downstream of RAS, ERK inhibition is a rational therapeutic strategy. Clinical trial NCT02974725 is exploring LTT462 in NRAS-mutant melanoma.Limited Efficacy of BRAF Inhibitors: BRAF inhibitors are not effective in NRAS-mutant cancers. Modest Efficacy of MEK Inhibitors: MEK inhibitors have shown some activity in NRAS-mutant melanoma, but responses are often not durable.
High pERK Expression Potential Sensitivity: Elevated levels of phosphorylated ERK (pERK) indicate pathway activation and may predict sensitivity to direct ERK inhibition.Potential Sensitivity: High pERK levels are associated with response to MEK inhibitors.
Biomarkers of Resistance
BiomarkerLTT462 (ERK Inhibitor)Alternative Therapies (BRAF/MEK Inhibitors)
ERK1/2 Mutations Potential Resistance: Acquired mutations in the ERK1/2 kinases themselves can prevent drug binding and confer resistance.Potential Sensitivity: Tumors with acquired resistance to BRAF/MEK inhibitors due to MAPK pathway reactivation may still be sensitive to ERK inhibition.
EGFR/ERBB2 Overexpression Potential Resistance: Upregulation of receptor tyrosine kinases like EGFR and ERBB2 can lead to alternative signaling pathways that bypass ERK1/2 inhibition.Established Resistance: EGFR pathway activation is a known mechanism of resistance to BRAF inhibitors, particularly in colorectal cancer.
Co-occurring Mutations (e.g., PIK3CA, PTEN loss) Potential Resistance: Concurrent activation of parallel signaling pathways, such as the PI3K/AKT pathway, can mediate resistance to MAPK pathway inhibitors.Established Resistance: Mutations in the PI3K/AKT pathway are associated with resistance to BRAF and MEK inhibitors.

Comparative Efficacy Data (Preclinical and Clinical)

Direct comparative efficacy data for LTT462 against other MAPK inhibitors in biomarker-defined patient populations is limited. The following table summarizes available information to provide a preliminary comparison.

TherapyCancer TypeBiomarkerEfficacy
LTT462 (single agent) CholangiocarcinomaBRAF mutation1 unconfirmed partial response in a Phase I trial.
Dabrafenib + Trametinib CholangiocarcinomaBRAF V600EOverall Response Rate (ORR): 51% in a Phase II trial.
Encorafenib + Cetuximab Colorectal CancerBRAF V600EStandard of care after first-line therapy.
Dabrafenib + Trametinib MelanomaBRAF V600E/KStandard of care, significantly improves progression-free and overall survival.
Binimetinib MelanomaNRAS mutationModest improvement in progression-free survival compared to chemotherapy.

Experimental Protocols

Accurate and reliable biomarker testing is crucial for patient selection. Detailed methodologies for key experimental assays are provided below.

BRAF and NRAS Mutation Detection by PCR and Sanger Sequencing

Objective: To identify activating mutations in the BRAF (e.g., V600E) and NRAS (e.g., Q61K/R) genes.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit. DNA quality and quantity are assessed by spectrophotometry.

  • PCR Amplification: Specific exons of the BRAF (exon 15) and NRAS (exons 2 and 3) genes are amplified using polymerase chain reaction (PCR) with specific primers flanking the mutation hotspots.

  • PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.

  • Sanger Sequencing: The purified PCR products are sequenced using a dye-terminator cycle sequencing method.

  • Data Analysis: The sequencing data is analyzed using appropriate software to identify any nucleotide changes compared to the reference sequence, indicating the presence of a mutation.

Phospho-ERK (pERK) and EGFR/ERBB2 Expression by Immunohistochemistry (IHC)

Objective: To assess the protein expression levels of pERK and EGFR/ERBB2 in tumor tissue.

Methodology:

  • Tissue Preparation: FFPE tumor tissue sections (4-5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

  • Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for pERK (e.g., anti-phospho-p44/42 MAPK) and EGFR/ERBB2.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine an expression score.

Visualizing Signaling Pathways and Experimental Workflows

// Nodes RTK [label="RTK (e.g., EGFR)", fillcolor="#F1F3F4"]; RAS [label="RAS (NRAS)", fillcolor="#F1F3F4"]; BRAF [label="BRAF", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"];

// Inhibitors BRAF_i [label="BRAF Inhibitors\n(e.g., Dabrafenib)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK_i [label="MEK Inhibitors\n(e.g., Trametinib)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; LTT462 [label="LTT462\n(ERK Inhibitor)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> RAS; RAS -> BRAF; BRAF -> MEK; MEK -> ERK; ERK -> Proliferation;

// Inhibition Edges BRAF_i -> BRAF [arrowhead=tee]; MEK_i -> MEK [arrowhead=tee]; LTT462 -> ERK [arrowhead=tee]; } . MAPK Signaling Pathway and Inhibitor Targets.

// Resistance Mechanisms ERK_mut [label="ERK1/2 Mutation", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bypass [label="Bypass Activation", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections ERK_mut -> ERK [arrowhead=none, style=dashed, color="#EA4335"]; RTK -> PI3K; PI3K -> Proliferation [style=dashed]; RTK -> RAS [style=dashed];

Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"]; ERK -> Proliferation;

// Inhibitor LTT462 [label="LTT462", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTT462 -> ERK [arrowhead=tee]; } . Mechanisms of Resistance to LTT462.

// Nodes Tumor [label="Tumor Biopsy"]; DNA_RNA [label="DNA/RNA Extraction"]; IHC [label="Immunohistochemistry"]; Sequencing [label="NGS/PCR Sequencing"]; pERK_EGFR [label="pERK & EGFR/ERBB2\nExpression Analysis"]; Mutation [label="BRAF/NRAS\nMutation Analysis"]; BRAF_pos [label="BRAF V600E/K\nPositive", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NRAS_pos [label="NRAS Mutation\nPositive", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; WT [label="BRAF/NRAS\nWild-Type", shape=diamond, fillcolor="#F1F3F4"]; BRAF_MEK_i [label="Consider BRAF/MEK\nInhibitor Combo"]; LTT462_alt [label="Consider LTT462 or\nother therapies"]; Chemo [label="Consider Chemotherapy\nor other targeted therapies"];

// Edges Tumor -> DNA_RNA; Tumor -> IHC; DNA_RNA -> Sequencing; IHC -> pERK_EGFR; Sequencing -> Mutation; Mutation -> BRAF_pos [label="BRAF mutation"]; Mutation -> NRAS_pos [label="NRAS mutation"]; Mutation -> WT [label="No mutation"]; BRAF_pos -> BRAF_MEK_i; NRAS_pos -> LTT462_alt; WT -> Chemo; pERK_EGFR -> LTT462_alt [style=dashed, label="High pERK"]; } . Biomarker-Driven Treatment Selection Workflow.

LTT462 vs. Ulixertinib (BVD-523): A Comparative Guide for Researchers in MAPK-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for cancers driven by the Mitogen-Activated Protein Kinase (MAPK) pathway, inhibitors of the downstream effectors ERK1 and ERK2 are of significant interest. This guide provides a comparative analysis of two such investigational oral ERK inhibitors: LTT462 and ulixertinib (BVD-523). The information is intended for researchers, scientists, and drug development professionals, presenting available clinical data, mechanisms of action, and experimental protocols to facilitate an objective comparison.

Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway

Both LTT462 and ulixertinib are small molecule inhibitors that target the final kinase step in the MAPK signaling cascade, ERK1 and ERK2.[1][2] By binding to and inhibiting ERK, these drugs prevent the phosphorylation of downstream substrates, which in turn inhibits ERK-dependent tumor cell proliferation and survival.[2][3] This mechanism is crucial in cancers with activating mutations in upstream components of the pathway, such as BRAF and RAS, as it can potentially overcome resistance mechanisms that arise from targeting RAF or MEK.[1] Ulixertinib is described as a reversible, ATP-competitive inhibitor of ERK1/2.[1][3] LTT462 also acts by binding to and inhibiting ERK.[2]

Clinical Efficacy and Safety: A Tabular Comparison

Direct head-to-head clinical trials comparing LTT462 and ulixertinib have not been published. The following tables summarize key findings from their respective Phase I clinical trials to offer a parallel view of their clinical profiles.

Table 1: LTT462 Phase I Clinical Trial Data (NCT02711345)
ParameterDetails
Study Design Phase I, open-label, dose-escalation study.[4][5]
Patient Population 65 patients with advanced solid tumors harboring MAPK pathway alterations.[4][5]
Common Cancer Types Colon (32%), ovary (14%), pancreas (11%).[4][5]
Maximum Tolerated Dose (MTD) 400 mg once daily (QD) and 150 mg twice daily (BID).[4][5]
Efficacy Best overall response was Stable Disease (SD) in 8 patients (12%). 35 patients (54%) had Progressive Disease (PD). An unconfirmed partial response was noted in one patient with BRAF-mutant cholangiocarcinoma.[4][5]
Treatment-Related Adverse Events (TRAEs) (>30%) Diarrhea (38%), nausea (34%).[4][5]
Grade 3/4 TRAEs Reported in 29% of patients, with retinopathy being the most common (6%).[4][5]
Dose-Limiting Toxicities (DLTs) Experienced by 11 patients, with 6 experiencing Grade 3 eye disorders (retinopathy or chorioretinopathy).[4][5]
Pharmacodynamics LTT462 inhibited ERK1/2 and reduced DUSP6 expression in most evaluated patients.[4]
Study Status Terminated, as the decision was made not to open the dose expansion phase due to limited clinical activity.[6]
Table 2: Ulixertinib (BVD-523) Phase I Clinical Trial Data (NCT01781429)
ParameterDetails
Study Design Phase I, multicenter, dose-escalation and expansion cohort study.[7]
Patient Population 135 patients with MAPK mutant advanced solid tumors.[7]
Expansion Cohorts Six distinct dose-expansion cohorts.[7]
Recommended Phase II Dose (RP2D) 600 mg twice daily.[7]
Efficacy Evidence of clinical activity in patients with NRAS- and BRAF V600-mutant solid tumors.[8] Representative responses include a partial response in a patient with BRAF L485W-mutant gallbladder adenocarcinoma and a 64% tumor reduction in a patient with BRAF V600E-mutant glioblastoma multiforme.[8] In patients who had progressed on prior MAPK-targeted therapy, 3 out of 19 evaluable patients achieved a partial response and 6 had stable disease.[9]
Treatment-Related Adverse Events (Most Common) Diarrhea (48%), fatigue (42%), nausea (41%), dermatitis acneiform.[8]
Dose Reductions Required in 32% of patients in the expansion cohort.[7]
Pharmacodynamics Near-complete inhibition of ERK activity in whole blood at the RP2D.[7]
Further Development Ulixertinib is being investigated in further clinical trials, including in pediatric patients.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the methodologies for the key clinical trials cited.

LTT462 Phase I Study (NCT02711345) Methodology

This Phase I, open-label, dose-escalation study enrolled adult and adolescent patients with advanced solid tumors harboring at least one documented MAPK pathway alteration who had progressed on standard therapy.[4][5] Oral LTT462 was administered once daily (45–600 mg) or twice daily (150 mg or 200 mg).[4][5] The primary objectives were to determine the maximum tolerated dose (MTD) and to characterize the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of LTT462.[4][5] A Bayesian hierarchical logistic regression model guided dose escalation with overdose control.[4]

Ulixertinib Phase I Study (NCT01781429) Methodology

This was a multicenter Phase I trial that included an accelerated 3 + 3 dose-escalation cohort followed by six distinct dose-expansion cohorts.[7] A total of 135 patients with advanced solid tumors harboring MAPK pathway mutations were enrolled.[7] The dose-escalation part involved 27 patients with doses ranging from 10 to 900 mg twice daily to establish the recommended Phase II dose (RP2D).[7] The expansion cohort of 108 patients further characterized the safety and efficacy of ulixertinib.[7]

Visualizing the MAPK Pathway and Drug Intervention

The following diagrams illustrate the MAPK signaling pathway and the points of inhibition for LTT462 and ulixertinib, as well as a conceptual workflow for a dose-escalation study.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitors LTT462 or Ulixertinib Inhibitors->ERK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: MAPK signaling pathway and the point of inhibition for LTT462 and ulixertinib.

Dose_Escalation_Workflow start Patient Enrollment (Advanced Solid Tumors with MAPK Pathway Alterations) dose_cohort_1 Dose Cohort 1 (Lowest Dose) start->dose_cohort_1 dlt_eval_1 DLT Evaluation dose_cohort_1->dlt_eval_1 dose_cohort_n Dose Cohort 'n' (Increased Dose) dlt_eval_1->dose_cohort_n No DLTs mtd_rp2d Determine MTD/RP2D dlt_eval_1->mtd_rp2d DLTs Observed dlt_eval_n DLT Evaluation dose_cohort_n->dlt_eval_n dlt_eval_n->mtd_rp2d DLTs Observed expansion Dose Expansion Cohort (at MTD/RP2D) mtd_rp2d->expansion end Efficacy and Safety Analysis expansion->end

Caption: Conceptual workflow of a 3+3 dose-escalation clinical trial design.

Summary and Future Directions

Both LTT462 and ulixertinib have demonstrated the ability to inhibit the ERK1/2 kinases in the MAPK pathway. Based on the available Phase I data, ulixertinib has shown more promising clinical activity across a range of MAPK-driven tumors, including in patients who have developed resistance to upstream inhibitors, and is proceeding to further clinical evaluation.[7][8][9] In contrast, the development of LTT462 was halted after the initial dose-escalation phase due to limited clinical activity.[6]

For researchers, the differential outcomes of these two ERK1/2 inhibitors underscore the complexities of targeting this pathway and highlight the need for further investigation into biomarkers that may predict response or resistance. Future studies, including potential combination therapies, will be critical in defining the ultimate role of ERK inhibition in the management of MAPK-driven cancers.[11]

References

A Head-to-Head Comparison of ERK Inhibitors: LTT462 vs. SCH772984

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. This has led to the development of small molecule inhibitors targeting ERK1/2 as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two prominent ERK1/2 inhibitors, LTT462 (rineterkib) and SCH772984, summarizing their performance based on available preclinical and clinical data.

At a Glance: Key Performance Indicators

FeatureLTT462 (rineterkib)SCH772984
Target ERK1, ERK2, RAFERK1, ERK2
IC50 (ERK1) Data not publicly available4 nM
IC50 (ERK2) Data not publicly available1 nM
Mechanism of Action ATP-competitive inhibitorDual-mechanism: ATP-competitive and prevents MEK-mediated phosphorylation of ERK
Administration OralIntraperitoneal
Clinical Development Phase I/II clinical trials (NCT02711345, NCT02974725, NCT04417621)Preclinical

In Vitro Potency and Selectivity

A direct comparison of the half-maximal inhibitory concentration (IC50) values for LTT462 against ERK1 and ERK2 is challenging due to the limited availability of public data. However, SCH772984 has been shown to be a highly potent inhibitor with IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively[1][2][3].

SCH772984 Kinase Selectivity: In a screening against a panel of 300 kinases, SCH772984 demonstrated high selectivity for ERK1/2. At a concentration of 1 µM, only seven other kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, and TTK) showed more than 50% inhibition.

A detailed kinase selectivity profile for LTT462 is not publicly available at this time. However, it is described as an inhibitor of ERK1/2 and also RAF kinases[4].

In Vivo Efficacy in Preclinical Models

Both LTT462 and SCH772984 have demonstrated anti-tumor activity in various xenograft models.

LTT462 (rineterkib): In a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model, oral administration of LTT462 at doses of 50 mg/kg and 75 mg/kg (daily or every other day for 27 days) significantly reduced tumor volume[4][5].

SCH772984: In a BRAF-mutant LOX human melanoma xenograft model, intraperitoneal administration of SCH772984 at 50 mg/kg twice daily for 14 days resulted in 98% tumor regression[1]. In a KRAS-mutant MiaPaCa-2 pancreatic cancer xenograft model, the same dosing regimen led to 36% tumor regression. In another study with a pancreatic cancer xenograft model, SCH772984 alone at an unspecified dose showed 44% tumor inhibition[6].

Mechanism of Action

A key differentiator between the two inhibitors lies in their mechanism of action.

LTT462 (rineterkib): LTT462 is an orally available ATP-competitive inhibitor of ERK1 and ERK2[7]. It binds to the ATP-binding pocket of the kinases, preventing the phosphorylation of downstream substrates. It has also been noted to inhibit RAF kinases[4].

SCH772984: SCH772984 exhibits a dual mechanism of action. It is an ATP-competitive inhibitor, but it also allosterically hinders the phosphorylation of ERK1/2 by the upstream kinases MEK1/2[3]. This dual inhibition leads to a more complete and sustained suppression of the MAPK signaling pathway.

Clinical Development

LTT462 (rineterkib): LTT462 has progressed to Phase I and II clinical trials. A Phase I dose-finding study (NCT02711345) in patients with advanced solid tumors harboring MAPK pathway alterations has been completed[8][9]. Further studies are investigating LTT462 in combination with other targeted therapies in specific cancer types like NSCLC and melanoma (NCT02974725 and NCT04417621)[8].

SCH772984: SCH772984 has been extensively studied in preclinical models but has not progressed to clinical trials in its original form. However, its development has paved the way for other ERK inhibitors with similar mechanisms.

Signaling Pathways and Experimental Workflows

To understand the context of LTT462 and SCH772984 activity, it is essential to visualize the MAPK/ERK signaling pathway and the experimental workflows used to characterize these inhibitors.

MAPK_Pathway MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates MEK->ERK SCH772984 also prevents phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression LTT462 LTT462 LTT462->RAF inhibits LTT462->ERK inhibits SCH772984 SCH772984 SCH772984->ERK inhibits

MAPK/ERK Signaling Pathway and Inhibitor Targets

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot_invitro Western Blot (Target Engagement, Pathway Modulation) Cell_Viability->Western_Blot_invitro Xenograft Tumor Xenograft Model Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot of Tumor Lysates) Treatment->PD_Analysis Inhibitor Test Inhibitor (LTT462 or SCH772984) Inhibitor->Kinase_Assay Inhibitor->Cell_Viability Inhibitor->Treatment

References

Cross-validation of LTT462 efficacy in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ERK1/2 inhibitor LTT462, summarizing its efficacy in various cancer models and benchmarking its performance against other therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.

Introduction to LTT462 and the MAPK Pathway

LTT462 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). These kinases are critical downstream nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in upstream genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.

While inhibitors targeting upstream components like BRAF and MEK have been successful, their efficacy can be limited by intrinsic or acquired resistance, often involving paradoxical reactivation of the pathway. By targeting the final kinases in the cascade, LTT462 aims to provide a more durable and comprehensive pathway inhibition, overcoming the resistance mechanisms observed with other agents.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription BRAF_i Vemurafenib Dabrafenib BRAF_i->BRAF Inhibition MEK_i Trametinib Cobimetinib MEK_i->MEK Inhibition ERK_i LTT462 ERK_i->ERK Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Pharmacodynamic & Efficacy Analysis a 1. Cell Line Panel Screening (IC50 Determination) b 2. Patient-Derived Organoid Assays a->b c 3. Cell Line-Derived Xenograft (CDX) Models b->c Candidate Selection d 4. Patient-Derived Xenograft (PDX) Models c->d e 5. Tumor Growth Inhibition (TGI) Measurement d->e Efficacy Testing f 6. Biomarker Analysis (e.g., p-ERK levels) e->f

LTT462: A Comparative Analysis of Specificity and Selectivity Against Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational ERK1/2 inhibitor, LTT462, with other notable ERK inhibitors, focusing on their specificity and selectivity profiles against a range of kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK signaling pathway.

LTT462 is an orally available small molecule inhibitor targeting Extracellular Signal-regulated Kinase (ERK) 1 and 2, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1] LTT462's primary targets are identified as MAPK1 (ERK2) and MAPK3 (ERK1), with additional activity reported against MAPK6 and MAPK7. While preclinical data have demonstrated its activity in multiple MAPK-activated cancer models, detailed public information regarding its broad kinase selectivity profile remains limited.[1]

This guide aims to contextualize the potential selectivity of LTT462 by comparing it with other well-characterized ERK inhibitors: Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), and KO-947.

Comparative Kinase Selectivity

The following table summarizes the available quantitative data on the inhibitory activity of LTT462 and its comparators against their primary targets and other kinases. It is important to note that comprehensive kinase panel data for LTT462 is not publicly available.

InhibitorPrimary Target(s)IC50 / Ki (nM)Off-Target Kinases (IC50/Ki in nM)Reference(s)
LTT462 MAPK1 (ERK2), MAPK3 (ERK1), MAPK6, MAPK7Data not publicly availableData not publicly available
Ravoxertinib (GDC-0994) ERK1, ERK2IC50: 1.1 (ERK1), 0.3 (ERK2)p90RSK (IC50: 12)[2][3][4]
Ulixertinib (BVD-523) ERK1, ERK2Ki: 0.3 (ERK1), 0.04 (ERK2)In a panel of 75 kinases, 12 were inhibited with a Ki < 1 µM at a 2 µM screening concentration.[5][6]
KO-947 ERK1, ERK2IC50: 10 (enzymatic)Data not publicly available in detail, but described as "selective".[7][8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating kinase inhibitor specificity, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors LTT462 LTT462 LTT462->ERK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation

MAPK/ERK Signaling Pathway and LTT462 Inhibition.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Prepare serial dilutions of LTT462 Incubation Incubate LTT462 with each kinase and ATP Compound Dilution->Incubation Kinase Panel Prepare kinase panel (e.g., 96-well plate) Kinase Panel->Incubation Reagents Prepare assay reagents (Kinase, Substrate, ATP) Reaction Initiate kinase reaction by adding substrate Reagents->Reaction Incubation->Reaction Signal Measurement Measure signal (e.g., radioactivity, luminescence, fluorescence) Reaction->Signal Measurement Data Analysis Calculate % inhibition and determine IC50 values Signal Measurement->Data Analysis Selectivity Profile Generate kinase selectivity profile Data Analysis->Selectivity Profile

Experimental Workflow for Kinase Selectivity Profiling.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro kinase inhibitory profile of a compound like LTT462. Specific parameters such as buffer composition, substrate, and enzyme concentrations should be optimized for each kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of LTT462 against a broad panel of protein kinases.

Materials:

  • LTT462 (or other test inhibitor) dissolved in Dimethyl Sulfoxide (DMSO)

  • Recombinant human protein kinases

  • Kinase-specific peptide substrates

  • Adenosine Triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., [γ-³³P]ATP for radiometric assays, ADP-Glo™ kinase assay kit for luminescence-based assays)

  • Multi-well assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the appropriate signal (e.g., scintillation counter, luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of LTT462 in 100% DMSO.

    • Perform serial dilutions of the LTT462 stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point dose-response curve). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Kinase Reaction:

    • Add the diluted LTT462 or DMSO (vehicle control) to the wells of the assay plate.

    • Add the specific recombinant kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. For IC50 determination, the ATP concentration is often kept at or near the Km value for each specific kinase to ensure accurate potency measurement.

  • Incubation:

    • Incubate the assay plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed in the linear range.

  • Detection:

    • Stop the kinase reaction. The method of stopping and detection will depend on the assay format:

      • Radiometric Assay: Spot a portion of the reaction mixture onto a filter membrane, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the ADP produced into ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each LTT462 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the LTT462 concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

LTT462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity. While its precise selectivity profile across the human kinome is not yet in the public domain, a comparative analysis with other ERK inhibitors such as Ravoxertinib and Ulixertinib provides a valuable framework for understanding its potential therapeutic window. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to independently assess the specificity and selectivity of LTT462 and other kinase inhibitors, facilitating a more comprehensive understanding of their pharmacological properties and potential for clinical development. Further publication of broad kinase screening data for LTT462 is eagerly awaited by the scientific community to fully elucidate its selectivity and potential off-target effects.

References

Evaluating LTT462: An Investigational ERK Inhibitor in the Landscape of MAPK-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LTT462, an investigational oral inhibitor of extracellular signal-regulated kinase (ERK) 1/2, against current standard-of-care targeted therapies for advanced solid tumors harboring Mitogen-Activated Protein Kinase (MAPK) pathway alterations. Given the early stage of LTT462's clinical development, this comparison focuses on its mechanism of action, available clinical data from a Phase I trial, and how it positions against established treatments with long-term efficacy data.

Executive Summary

LTT462 is a novel small molecule that targets the terminal node of the MAPK signaling cascade, ERK1/2.[1][2] This pathway, when aberrantly activated by mutations in genes such as BRAF and RAS, is a critical driver of cell proliferation and survival in numerous cancers.[1][2] The first-in-human Phase I study (NCT02711345) of LTT462 has established its safety profile and maximum tolerated dose, with preliminary signs of clinical activity, primarily disease stabilization, in heavily pretreated patients with various advanced solid tumors.[3][4][5]

Current therapeutic strategies for MAPK-driven cancers predominantly involve inhibitors targeting upstream components of this pathway, such as BRAF and MEK inhibitors. These have demonstrated significant long-term efficacy in specific patient populations, particularly in BRAF-mutant melanoma and non-small cell lung cancer (NSCLC).[1][4][6] This guide will present a comparative overview of the available data for LTT462 and these established therapies.

The MAPK Signaling Pathway and Therapeutic Intervention Points

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in upstream components like RAS and RAF can lead to constitutive activation of the pathway, driving oncogenesis. The diagram below illustrates the key components of the MAPK pathway and the points of intervention for LTT462 and other targeted therapies.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Inhibitors cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates BRAF/RAF Inhibitors BRAF/RAF Inhibitors BRAF/RAF Inhibitors->RAF Inhibit MEK Inhibitors MEK Inhibitors MEK Inhibitors->MEK Inhibit LTT462 (ERK Inhibitor) LTT462 (ERK Inhibitor) LTT462 (ERK Inhibitor)->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Drives LTT462_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (28-day cycles) cluster_outcomes Primary & Secondary Outcomes Eligibility Patient Eligibility Criteria: - Advanced solid tumor - MAPK pathway alteration - Progressed on standard therapy - ECOG PS ≤1 DoseEscalation Dose Escalation Cohorts (QD and BID regimens) Eligibility->DoseEscalation LTT462Admin Oral LTT462 Administration DoseEscalation->LTT462Admin MTD Determine MTD / Recommended Dose DoseEscalation->MTD SafetyMonitoring Continuous Safety & Tolerability Monitoring LTT462Admin->SafetyMonitoring TumorAssessment Tumor Assessment (RECIST v1.1) Every 8 weeks LTT462Admin->TumorAssessment PKPD Pharmacokinetic & Pharmacodynamic Sampling LTT462Admin->PKPD Safety Characterize Safety Profile SafetyMonitoring->Safety Efficacy Preliminary Anti-Tumor Activity TumorAssessment->Efficacy

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of LTT462

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of investigational compounds like LTT462, also known as rineterkib, are paramount for laboratory safety and environmental protection.[1] While a specific, publicly available Safety Data Sheet (SDS) for LTT462 is not readily accessible, this guide provides essential procedural information based on best practices for the disposal of similar small molecule kinase inhibitors used in laboratory settings.[2] Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment is worn. This serves as the primary defense against potential exposure.

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves are recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.
Lab Coat A standard laboratory coat should be worn to protect from spills.
Respiratory Protection For handling the powdered form of LTT462 or when there is a risk of aerosolization, a fit-tested respirator may be necessary. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Waste Segregation and Containment

Proper segregation of chemical waste is crucial for safe and compliant disposal. Never mix different waste streams unless explicitly permitted by your EHS office.[2]

Key Waste Categories for LTT462:

  • Unused or Expired LTT462 (Solid):

    • Collect in a designated, clearly labeled, and sealed container for solid hazardous chemical waste.

    • The label should include the full chemical name ("LTT462" or "rineterkib"), the quantity, and the date of accumulation.

  • LTT462 Solutions:

    • Aqueous Solutions: Collect in a designated container for aqueous hazardous waste. The container must be compatible with the solution and clearly labeled.

    • Organic Solvent Solutions (e.g., DMSO): Collect in a designated container for flammable or organic waste. Ensure the container material is compatible with the solvent used.[2]

  • Contaminated Labware:

    • Sharps (needles, scalpels): Dispose of in a designated sharps container for chemical contamination.

    • Glassware (pipettes, vials): If not being decontaminated and reused, dispose of in a container specifically for broken glass waste that is clearly marked as chemically contaminated.

    • Plasticware (pipette tips, tubes): Collect in a designated solid hazardous waste container.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of LTT462 waste.

LTT462_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: LTT462 Waste Generation ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused compound, contaminated plasticware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste waste_pickup Arrange for Pickup by Certified Waste Disposal Service store_waste->waste_pickup end End: Waste Removed waste_pickup->end

References

Essential Safety and Handling Protocols for LTT462

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the safety data sheet for L-Arginine, N2-(1-oxohexadecyl)-, the closest chemical entity found for "LTT462." The exact identity of "LTT462" has not been definitively confirmed in the public domain. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their product and adhere to their institution's safety protocols.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling LTT462. It outlines the necessary personal protective equipment (PPE), and operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling LTT462.

Protection Type Equipment Purpose
Eye Protection Chemical safety goggles or glassesTo protect eyes from splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact with the substance.
Body Protection Laboratory coat or other protective clothingTo shield skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRecommended when engineering controls are insufficient or if irritation is experienced.

Operational Plan for Handling LTT462

Adherence to a strict operational workflow is critical for the safe handling of LTT462. This step-by-step guide should be followed for all procedures involving this compound.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm adequate ventilation in the designated workspace.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Minimize the generation of dust or aerosols.

    • Use appropriate tools and techniques to handle the material, avoiding cross-contamination.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the substance.

Disposal Plan

Proper disposal of LTT462 and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate LTT462 waste from other laboratory waste streams.

    • Use designated, clearly labeled, and sealed containers for solid and liquid waste.

  • Container Management:

    • Ensure waste containers are compatible with the chemical.

    • Keep waste containers securely closed when not in use.

  • Disposal Procedure:

    • Dispose of LTT462 waste in accordance with local, state, and federal regulations for non-hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of down the drain or in regular trash unless explicitly approved by EHS.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the handling and disposal procedure for LTT462.

LTT462_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Clean, Check Safety Equipment) Don_PPE 2. Don Personal Protective Equipment Prep->Don_PPE Handle 3. Handle LTT462 in Ventilated Area Don_PPE->Handle Clean_Area 4. Clean Work Area and Equipment Handle->Clean_Area Doff_PPE 5. Doff and Dispose of PPE Clean_Area->Doff_PPE Wash_Hands 6. Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste 7. Segregate LTT462 Waste Doff_PPE->Segregate_Waste Store_Waste 8. Store in Labeled, Sealed Containers Segregate_Waste->Store_Waste Dispose_Waste 9. Dispose via Institutional EHS Protocols Store_Waste->Dispose_Waste

Caption: Workflow for Safe Handling and Disposal of LTT462.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.